Nvp-cgm097
Description
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSLRWKONPSRQ-CPOWQTMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313363-54-0 | |
| Record name | CGM-097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGM-097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of NVP-CGM097 in p53 Wild-Type Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of NVP-CGM097, a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, in tumors harboring wild-type p53. This compound represents a targeted therapeutic strategy aimed at reactivating the tumor suppressor functions of p53.
Executive Summary
This compound is an orally bioavailable antagonist of the p53-MDM2 protein-protein interaction.[1] In cancer cells with functional, wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of p53, effectively neutralizing its tumor-suppressive activities.[2] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction.[3] This inhibition stabilizes and activates p53, leading to the transcriptional upregulation of its target genes.[4] The downstream consequences are potent induction of cell-cycle arrest and apoptosis in malignant cells, with a high degree of selectivity for p53 wild-type tumors.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| MDM2 Binding Affinity (IC50) | 1.7 nM | TR-FRET assay (human MDM2) | [2] |
| MDM2 Binding Affinity (Ki) | 1.3 nM | (human MDM2) | [5] |
| MDM4 Binding Affinity (IC50) | 2000 nM | TR-FRET assay | [2] |
| p53 Nuclear Translocation (IC50) | 0.224 µM | p53 redistribution assay | [2] |
| Cell Proliferation (GI50) HCT116 p53+/+ | 0.096 ± 0.021 µM | Cell proliferation assay | [2] |
| Cell Proliferation (GI50) HCT116 p53-/- | 5.59 ± 1.2 µM | Cell proliferation assay | [2] |
| Cell Proliferation (GI50) SJSA-1 (p53 WT, MDM2 amplified) | 0.088 ± 0.015 µM | Cell proliferation assay | [2] |
| Cell Proliferation (GI50) SAOS-2 (p53 null) | 3.11 ± 0.49 µM | Cell proliferation assay | [2] |
| Cell Viability Decline (GOT1 cells, 144h) | to 36.9 ± 7.9% | 2,500 nM this compound | [6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Tumor Model | Treatment | Outcome | Source |
| B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenografts (PDXs) (n=24) | This compound | Median overall survival of 73 days vs 28 days for vehicle (p=0.0008). All 19 models with survival benefit were TP53 wild-type. | [7][8] |
| Relapsed B-ALL PDXs (n=6, all TP53 wild-type) | This compound | Median survival improvement of 53 days compared to vehicle (p=0.0059). | [7][8] |
| SJSA-1 Osteosarcoma Xenograft | This compound (various schedules) | Tumor regression at well-tolerated doses. | [3] |
Signaling Pathways and Molecular Interactions
The primary mechanism of this compound is the disruption of the p53-MDM2 autoregulatory feedback loop. In unstressed cells, MDM2 keeps p53 levels low. Upon treatment with this compound, this negative regulation is inhibited, leading to p53 accumulation and activation. Activated p53 then transcriptionally regulates a host of downstream target genes, including those involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BBC3 or PUMA).[4][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2/p53 Interaction
This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.
-
Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and detection reagents including europium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
Procedure:
-
A constant concentration of MDM2 and the p53 peptide are incubated in an assay buffer.
-
Serial dilutions of this compound are added to the mixture.
-
The detection reagents are added, which bind to MDM2 and the p53 peptide, respectively.
-
In the absence of the inhibitor, the proximity of the two fluorophores due to the MDM2-p53 interaction results in a FRET signal.
-
This compound competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Culture: p53 wild-type (e.g., HCT116, SJSA-1) and p53-null (e.g., HCT116 p53-/-, SAOS-2) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72-144 hours).
-
Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The concentration of this compound that causes 50% growth inhibition (GI50) is determined from the dose-response curves.
Western Blotting for Protein Expression
This technique is used to detect changes in the levels of p53 and its downstream target proteins following treatment with this compound.
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, PUMA, MDM2) and a loading control (e.g., actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression.[6]
Patient-Derived Xenograft (PDX) Models
PDX models are used to evaluate the in vivo anti-tumor activity of this compound in a clinically relevant setting.
-
Model Generation: Tumor fragments from patients are implanted into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control (vehicle) groups. This compound is administered orally according to a specified dosing schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the expression of p53 target genes and other biomarkers.[7][8]
Conclusion
This compound effectively reactivates the p53 tumor suppressor pathway in p53 wild-type tumors by inhibiting the p53-MDM2 interaction. This leads to a p53-dependent induction of cell cycle arrest and apoptosis, demonstrating significant anti-tumor activity both in vitro and in vivo. The data presented in this guide underscore the potential of this compound as a targeted therapy for patients with p53 wild-type cancers. Further clinical investigation is ongoing to fully delineate its therapeutic utility.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
NVP-CGM097: A Technical Guide to a Potent MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097, also known as CGM097, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used to generate this data.
Chemical Structure and Properties
This compound is a dihydroisoquinolinone derivative with the following chemical identity:
-
IUPAC Name: (1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
-
Molecular Formula: C₃₈H₄₇ClN₄O₄
-
Molecular Weight: 659.26 g/mol [2]
-
CAS Number: 1313363-54-0
-
SMILES: CC(C)OC1=C(C=C2CC(=O)N(--INVALID-LINK--C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₇ClN₄O₄ | |
| Molecular Weight | 659.26 g/mol | [2] |
| CAS Number | 1313363-54-0 | |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: The p53 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the interaction between MDM2 (murine double minute 2 homolog) and the p53 tumor suppressor protein.[1] In normal cells, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby maintaining low intracellular levels of p53.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.
This compound binds to the p53-binding pocket of MDM2, preventing p53 from associating with MDM2.[1] This disruption of the MDM2-p53 interaction leads to the stabilization and accumulation of p53 in the nucleus.[1] Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[4]
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream pathways resulting in cell cycle arrest and apoptosis.
Pharmacological Properties
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to human MDM2 and is highly selective for MDM2 over its homolog, MDM4 (also known as MDMX).[5]
| Parameter | Value | Assay | Source |
| Ki (hMDM2) | 1.3 nM | TR-FRET | [6] |
| IC₅₀ (hMDM2) | 1.7 ± 0.1 nM | TR-FRET | [5] |
| IC₅₀ (hMDM4) | 2000 nM | TR-FRET | [5] |
| Selectivity (MDM4/MDM2) | ~1176-fold | - | [6] |
In Vitro Cellular Activity
This compound effectively inhibits the proliferation of cancer cell lines with wild-type p53, while having minimal effect on p53-mutant or null cell lines.[4]
| Cell Line | p53 Status | GI₅₀ (μM) | Assay | Source |
| SJSA-1 | Wild-type | 0.35 | Cell Proliferation | |
| HCT116 | Wild-type | 0.454 | Cell Proliferation | [6] |
| GOT1 | Wild-type | 1.84 (144h) | Cell Viability | |
| BON1 | Mutant | Resistant | Cell Viability | [4] |
| NCI-H727 | Mutant | Resistant | Cell Viability | [4] |
Pharmacokinetics
Pharmacokinetic studies in preclinical models have shown that this compound has good oral bioavailability.[6]
| Species | Route | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Source |
| Mouse | Oral | 1 - 4.5 | 6 - 12 | High | [6] |
| Rat | Oral | 1 - 4.5 | 6 - 12 | High | [6] |
| Dog | Oral | 1 - 4.5 | 20 | High | [6] |
| Monkey | Oral | 1 - 4.5 | 6 - 12 | Moderate | [6] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of this compound to the MDM2 protein.
Caption: A generalized workflow for the TR-FRET assay to determine the binding affinity of this compound to MDM2.
Methodology Overview: The assay measures the disruption of the interaction between a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (APC) acts as the acceptor. When MDM2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal in a concentration-dependent manner.
Cell Viability/Proliferation Assays (MTT/WST-1)
These colorimetric assays are used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Caption: A typical workflow for assessing cell viability in response to this compound treatment using MTT or WST-1 assays.
Methodology Overview: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of this compound concentrations for a specified period. Subsequently, a tetrazolium salt (MTT or WST-1) is added to the wells. Metabolically active cells reduce the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells.
Western Blot Analysis
Western blotting is employed to detect changes in the protein levels of p53 and its downstream targets, such as p21, in response to this compound treatment.
Caption: A standard workflow for Western blot analysis to measure changes in protein expression following this compound treatment.
Methodology Overview: Cells are treated with this compound, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane. The membrane is blocked and incubated with primary antibodies specific to the proteins of interest (e.g., p53, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression.
Conclusion
This compound is a highly potent and selective MDM2 inhibitor that effectively activates the p53 pathway in cancer cells with wild-type p53. Its favorable pharmacological profile and demonstrated anti-tumor activity in preclinical models have positioned it as a promising therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its key characteristics and the experimental methodologies used for its evaluation. Further investigation and clinical development are ongoing to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
The Preclinical Pharmacology of NVP-CGM097: A Technical Guide
NVP-CGM097, a dihydroisoquinolinone derivative, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[4] This leads to the accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes, such as CDKN1A (p21) and PUMA, to induce cell-cycle arrest and apoptosis.[5][6][7] The activity of this compound is highly dependent on the p53 status of the cancer cells, showing significantly greater potency in p53 wild-type cells compared to p53-mutated or null cells.[5][8]
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
NVP-CGM097: A Technical Guide to its Binding Affinity with Human MDM2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of NVP-CGM097, a potent and selective inhibitor of the p53-MDM2 interaction, with human Murine Double Minute 2 (MDM2). This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to this compound and the p53-MDM2 Axis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is the primary negative regulator of p53. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its activity. In many human cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.
This compound is a dihydroisoquinolinone derivative that has emerged as a highly potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound effectively blocks the interaction between these two proteins, leading to the stabilization and activation of p53 and the subsequent induction of p53-dependent downstream effects, including cell cycle arrest and apoptosis in cancer cells.
Quantitative Binding Affinity Data
The binding affinity of this compound to human MDM2 has been characterized using various biochemical and biophysical methods. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Method | Reference |
| Ki | 1.3 nM | TR-FRET | [1] |
| IC50 | 1.7 ± 0.1 nM | TR-FRET | [2] |
| Selectivity (MDM4 IC50) | 2000 nM | TR-FRET | [2] |
| Fold Selectivity (MDM4/MDM2) | ~1176 | - | [1] |
| Kinetic Parameter | Value | Method | Reference |
| Kon (Association Rate) | 37 x 10^6 M⁻¹s⁻¹ | Biophysical | [2] |
| Koff (Dissociation Rate) | 0.071 s⁻¹ | Biophysical | [2] |
| Cellular Activity | Value | Cell Line | Assay | Reference |
| p53 Redistribution IC50 | 0.224 µM | p53 wild-type cells | High-content imaging | [2] |
| Cell Proliferation GI50 | 0.35 µM | SJSA-1 (MDM2-amplified) | Proliferation Assay | [1] |
| Cell Proliferation IC50 | 0.454 µM | HCT116 (p53 wild-type) | Proliferation Assay | [1] |
Signaling Pathway
This compound acts by disrupting the negative regulatory feedback loop between p53 and MDM2. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits MDM2, restoring p53 function.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method used to measure the binding affinity of this compound to human MDM2 by quantifying the disruption of the p53-MDM2 interaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the human MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein (GST-tagged)
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of GST-MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 in the assay buffer at their optimized concentrations.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add the GST-MDM2 and biotinylated p53 peptide solution to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of this compound to MDM2.
-
Add the detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark to allow for the FRET signal to develop.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET plate reader with a time delay (e.g., 60 µs) after excitation (e.g., 337 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals for each well.
-
Plot the FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentrations of the interacting proteins and the Kd of the p53-MDM2 interaction.
-
Differential Scanning Fluorimetry (DSF)
This thermal shift assay measures the change in the thermal stability of a protein upon ligand binding.
Objective: To confirm the direct binding of this compound to human MDM2 and assess the resulting stabilization of the protein.
Materials:
-
Recombinant human MDM2 protein
-
This compound
-
SYPRO Orange dye
-
Assay Buffer (e.g., HEPES buffered saline)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing MDM2 protein at a final concentration of, for example, 2 µM, SYPRO Orange dye at a 5x concentration, and varying concentrations of this compound. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, for instance, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each concentration of this compound.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the ligand. A positive ΔTm indicates ligand-induced stabilization.
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the p53-MDM2 interaction, such as this compound.
Caption: Workflow for this compound discovery and characterization.
Conclusion
This compound is a highly potent and selective inhibitor of the human MDM2-p53 interaction, demonstrating low nanomolar binding affinity. The data presented in this guide, derived from robust biochemical and cellular assays, underscore its mechanism of action in reactivating the p53 tumor suppressor pathway. The detailed experimental protocols and workflows provide a framework for the continued research and development of MDM2 inhibitors as a promising therapeutic strategy in oncology.
References
The Role of NVP-CGM097 in Reactivating the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-CGM097, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By disrupting the negative regulation of the tumor suppressor p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document details the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action: Restoring p53 Function
This compound is a dihydroisoquinolinone derivative that functions as a highly potent and selective antagonist of Mouse Double Minute 2 homolog (MDM2), a crucial negative regulator of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] this compound competitively binds to the p53-binding pocket on MDM2, effectively preventing the MDM2-p53 interaction.[3] This disruption liberates p53 from MDM2-mediated degradation, leading to the stabilization and accumulation of p53 in the nucleus.[1][4] The reactivated p53 can then transcriptionally activate its downstream target genes, which orchestrate cellular responses such as cell cycle arrest, apoptosis, and senescence.[1][5]
The reactivation of the p53 pathway by this compound has been demonstrated through the observed upregulation of canonical p53 target genes, including CDKN1A (encoding p21), BBC3 (encoding PUMA), and MDM2 itself, in response to treatment.[3][5] This targeted mechanism of action makes this compound a promising therapeutic agent for tumors that retain wild-type p53.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Species | Value | Assay | Reference |
| MDM2 Binding Affinity (IC50) | Human | 1.7 nM | TR-FRET | [1][6] |
| Dog | 27.2 nM | TR-FRET | [1] | |
| Mouse | 86.7 nM | TR-FRET | [1] | |
| Rat | 62.9 nM | TR-FRET | [1] | |
| MDM2 Binding Affinity (Ki) | Human | 1.3 nM | Not Specified | [7] |
| MDM4 Binding Affinity (IC50) | Human | 2000 nM | TR-FRET | [1][6] |
| MDM2 Binding Kinetics (Kon) | Human | 37 x 106 M-1s-1 | Not Specified | [3] |
| MDM2 Binding Kinetics (Koff) | Human | 0.071 s-1 | Not Specified | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | p53 Status | Parameter | Value | Assay | Reference |
| HCT-116 | Wild-type | GI50 | 0.09 µM | Cell Proliferation | [1] |
| HCT-116 | Null | GI50 | >10 µM | Cell Proliferation | [1] |
| SJSA-1 | Wild-type (MDM2 amplified) | GI50 | 0.04 µM | Cell Proliferation | [6] |
| SAOS-2 | Null | GI50 | 2.24 µM | Cell Proliferation | [6] |
| GOT1 | Wild-type | Viability (2.5 µM, 96h) | 47.7% | Cell Viability | [4][8] |
| BON1 | Mutated | Resistant | Not Applicable | Cell Viability | [4][8] |
| NCI-H727 | Mutated | Resistant | Not Applicable | Cell Viability | [4][8] |
| General p53WT cells | Wild-type | p53 Nuclear Translocation (IC50) | 0.224 µM | GRIP Assay | [1][7] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the p53 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The HDM2 (MDM2) Inhibitor this compound inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097: A Technical Guide for Targeted Cancer Therapy Research
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] It is under investigation as a targeted cancer therapy, particularly for tumors that retain wild-type p53.[1][2] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][4] This inhibition leads to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest, apoptosis, and senescence.[1][5] This guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.
Mechanism of Action: The p53-MDM2 Axis
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, such as DNA damage and oncogene activation, by inducing processes that prevent tumor formation.[1][5] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain, which both inhibits its transcriptional activity and targets it for proteasomal degradation.[6][7] In many cancers with wild-type p53, the function of p53 is suppressed by the overexpression of MDM2.[1][5]
This compound is designed to fit into the p53-binding pocket of the MDM2 protein, thereby blocking the MDM2-p53 interaction.[8] This disruption liberates p53 from MDM2's negative regulation, leading to p53 stabilization, nuclear translocation, and the activation of its downstream targets.[1][8] The restoration of p53 function ultimately results in a p53-dependent inhibition of cell growth.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Early In Vitro Studies of NVP-CGM097
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction. The document outlines the compound's primary mechanism of action, its effects on cancer cell proliferation, and a notable secondary activity in overcoming multidrug resistance. Detailed experimental protocols and quantitative data are presented to facilitate understanding and replication of these foundational studies.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
This compound is a dihydroisoquinolinone derivative that effectively reactivates the p53 tumor suppressor pathway by disrupting the interaction between p53 and its negative regulator, MDM2 (also known as HDM2).[1][2] By binding to the p53-binding pocket of MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3] This leads to the stabilization and nuclear translocation of p53, allowing it to induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][3][4]
Biochemical and Cellular Potency
The potency of this compound has been characterized through various biochemical and cellular assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been instrumental in quantifying its binding affinity to MDM2.
| Assay Type | Target | Species | Value | Reference |
| TR-FRET | hMDM2 | Human | IC50: 1.7 nM | [1] |
| TR-FRET | hMDM2 | Human | Kᵢ: 1.3 nM | [3][5] |
| TR-FRET | hMDM4 | Human | IC50: 2000 nM | [1] |
| GRIP p53 Translocation | p53 | Human | IC50: 224 nM | [1] |
Table 1: Biochemical and Cellular Activity of this compound.
This compound demonstrates high selectivity for MDM2 over its homolog MDM4 (also known as MDMX), with a selectivity of over 1000-fold.[5] Interestingly, the binding of this compound to MDM2 is species-dependent, showing significantly higher potency for human MDM2 compared to rodent and canine orthologs.[1]
Signaling Pathway
The mechanism of action of this compound revolves around the reactivation of the p53 signaling pathway. The following diagram illustrates this process.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in a wide range of human cancer cell lines. Its activity is predominantly observed in cell lines harboring wild-type p53.
| Cell Line | Cancer Type | p53 Status | GI50 / IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | GI50: 0.35 | [5] |
| HCT116 | Colorectal Carcinoma | Wild-type | IC50: 0.454 | [5] |
| HCT116 p53-null | Colorectal Carcinoma | Null | >10 | [1] |
| GOT1 | Neuroendocrine Tumor | Wild-type | IC50: 1.84 (at 144h) | [6] |
| BON1 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |
| NCI-H727 | Neuroendocrine Tumor | Mutated | Resistant | [7][8] |
| KB-3-1 | Cervical Carcinoma | Wild-type | IC50: 44.03 | [9] |
| KB-C2 | Cervical Carcinoma (ABCB1 overexpressing) | Wild-type | IC50: 45.54 | [9] |
| SW620 | Colorectal Adenocarcinoma | Wild-type | IC50: 25.20 | [9] |
| SW620/Ad300 | Colorectal Adenocarcinoma (ABCB1 overexpressing) | Wild-type | IC50: 17.05 | [9] |
| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | IC50: 14.36 | [9] |
| HEK293/ABCB1 | Embryonic Kidney (ABCB1 overexpressing) | Wild-type | IC50: 14.57 | [9] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.
A Secondary Mechanism: Reversal of Multidrug Resistance
In addition to its primary mechanism of action, in vitro studies have revealed that this compound can reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein).[9] This effect is independent of its p53-related activity.
This compound has been shown to directly interact with the ABCB1 transporter, inhibiting its drug efflux function and thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[9] This was demonstrated through drug accumulation and efflux assays using radiolabeled paclitaxel.[9] Furthermore, ATPase assays indicated that this compound modulates the ATPase activity of ABCB1, stimulating it at low concentrations and inhibiting it at higher concentrations.[9]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to MDM2.
-
Reagents : Europium-labeled streptavidin, biotinylated MDM2 p53 binding domain, Cy5-labeled p53 peptide (amino acids 18-26), this compound at various concentrations.[1]
-
Procedure :
-
Add the assay components to a microplate in the following order: this compound, europium-labeled streptavidin, biotinylated MDM2, and Cy5-p53 peptide.[1]
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a suitable plate reader. The signal is generated by the proximity of the europium donor and the Cy5 acceptor when the p53 peptide is bound to MDM2.
-
-
Data Analysis : The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 or 96 hours).[7][9]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blotting
This technique is used to detect changes in protein expression levels, such as the stabilization of p53 and the induction of its downstream target p21.
Caption: Workflow for Western Blot analysis to detect protein expression changes.
-
Cell Treatment and Lysis : Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells to extract total protein.[9]
-
Protein Quantification : Determine the protein concentration using a BCA Protein Assay Kit.[9]
-
Gel Electrophoresis : Separate the protein lysates by SDS-PAGE.[9]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking : Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[9]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.
[³H]-Paclitaxel Accumulation and Efflux Assays
These assays are used to investigate the effect of this compound on the function of the ABCB1 transporter.
-
Accumulation Assay :
-
Incubate ABCB1-overexpressing cells (e.g., KB-C2) with or without this compound.[9]
-
Add [³H]-paclitaxel and incubate to allow for cellular uptake.
-
Wash the cells with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[9]
-
An increase in intracellular [³H]-paclitaxel in the presence of this compound indicates inhibition of ABCB1-mediated efflux.[9]
-
-
Efflux Assay :
-
Pre-load ABCB1-overexpressing cells with [³H]-paclitaxel.
-
Wash the cells to remove extracellular radioactivity.
-
Incubate the cells in a fresh medium with or without this compound for various time points.
-
At each time point, collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
A decrease in the amount of [³H]-paclitaxel effluxed into the supernatant in the presence of this compound indicates inhibition of ABCB1 function.[9]
-
This guide summarizes the key findings from early in vitro studies of this compound, providing a solid foundation for further research and development of this promising anti-cancer agent. The detailed methodologies and structured data presentation are intended to serve as a valuable resource for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 1797: Discovery of this compound, a highly potent and optimized small molecule inhibitor of Mdm2 under evaluation in a Phase I clinical trial | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HDM2 (MDM2) Inhibitor this compound inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 9. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-CGM097 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models, a critical step in the evaluation of its anti-tumor efficacy.
Mechanism of Action: p53-MDM2 Inhibition
Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, this regulation is disrupted, often through the overexpression of MDM2, which effectively silences the tumor-suppressive functions of p53.
This compound is designed to fit into the p53-binding pocket of MDM2, competitively inhibiting the p53-MDM2 interaction. This frees p53 from MDM2-mediated degradation, leading to the accumulation of p53 in the nucleus. The stabilized p53 can then act as a transcription factor, upregulating target genes such as p21 (CDKN1A) and PUMA (BBC3), which respectively induce cell cycle arrest and apoptosis.[1][2]
Figure 1: Simplified signaling pathway of p53-MDM2 interaction and the mechanism of action of this compound.
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound, providing a basis for experimental design.
In Vitro Potency of this compound
| Assay | Cell Line | p53 Status | IC50 / GI50 (nM) | Reference |
| p53 Translocation | - | Wild-Type | 224 ± 45 | [2] |
| Cell Proliferation | HCT116 | Wild-Type | 454 ± 136 | [2] |
| Cell Proliferation | HCT116 | Null | 15983 ± 4380 | [2] |
| Cell Proliferation | SJSA-1 | Wild-Type | 353 ± 190 | [2] |
| Cell Proliferation | SAOS2 | Null | 20464 ± 2377 | [2] |
In Vivo Efficacy of this compound in Rodent Xenograft Models
| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SJSA-1 (Osteosarcoma) | Rat | 30 mg/kg, p.o., daily | Significant Inhibition & Regression | [2] |
| SJSA-1 (Osteosarcoma) | Rat | 70 mg/kg, p.o., 3x/week | Significant Inhibition & Regression | [2] |
| B-ALL PDX | NSG Mice | Daily therapy (dose not specified) | Markedly improved overall survival | [3] |
Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Unit | Reference |
| Tmax | ~3 | hours | A study abstract indicates a Tmax of about 3 hours post-dose in mice. |
Note: Detailed quantitative TGI percentages and a full pharmacokinetic profile (Cmax, AUC, half-life) for this compound in mice were not available in the public search results. The provided data is based on available preclinical studies.
Experimental Protocols
A well-designed and executed xenograft study is paramount for obtaining reliable data. The following protocols are tailored for assessing the efficacy of this compound in a subcutaneous xenograft model using the SJSA-1 human osteosarcoma cell line, which is p53 wild-type and has MDM2 amplification.
Cell Culture and Preparation
-
Cell Line: SJSA-1 (ATCC® HTB-85™).
-
Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 70-80% confluency.
-
Wash cells with sterile Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and wash the pellet twice with sterile PBS.
-
-
Cell Viability and Counting:
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Determine cell viability using Trypan Blue exclusion (should be >90%).
-
Count the viable cells using a hemocytometer.
-
-
Final Cell Suspension:
-
Resuspend the cells to a final concentration of 1 x 10^7 cells per 100 µL in a 1:1 mixture of serum-free medium and Matrigel®. Keep on ice.
-
Xenograft Implantation and Tumor Growth Monitoring
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[4]
-
Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.[5]
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Randomization:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation and Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Hydroxypropyl Methylcellulose (HPMC) in sterile water.[2]
-
This compound Formulation:
-
Based on efficacy in rat models, a starting dose of 30-50 mg/kg for mice can be considered.
-
Calculate the required amount of this compound for the entire study.
-
Prepare a suspension of this compound in the 0.5% HPMC vehicle. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Administer the formulated this compound or vehicle control to the respective groups via oral gavage.
-
The dosing volume is typically 10 mL/kg body weight.
-
A dosing schedule of once daily (q.d.) or three times a week (3qw) can be evaluated.[2]
-
Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the TGI percentage: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 .
-
Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for p53, p21, and MDM2 levels) or histological analysis.
-
Figure 2: Experimental workflow for evaluating this compound in a xenograft mouse model.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring wild-type p53. The successful implementation of xenograft mouse models is essential for its preclinical validation. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust in vivo studies to further elucidate the anti-tumor potential of this compound. Adherence to detailed methodologies and careful data collection will ensure the generation of high-quality, reproducible results.
References
- 1. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols: NVP-CGM097 in Preclinical Research
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] It is designed to block the interaction between MDM2 and the p53 tumor suppressor protein.[1][3] In cancer cells with wild-type p53, MDM2 often becomes overexpressed, leading to the targeted degradation of p53 and allowing cancer cells to evade apoptosis.[1] By inhibiting the p53-MDM2 interaction, this compound stabilizes and activates p53, inducing a p53-dependent response that can lead to cell-cycle arrest and apoptosis in tumor cells.[2][4] this compound has demonstrated an excellent in vivo profile in preclinical models and has advanced into Phase I clinical trials for patients with p53 wild-type tumors.[1][2][3] These notes provide a summary of its use in preclinical studies, including dosage, administration, and relevant experimental protocols.
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low by MDM2, which acts as an E3 ubiquitin ligase to target p53 for proteasomal degradation.[1] Upon cellular stress (e.g., DNA damage), this interaction is disrupted, allowing p53 to accumulate, translocate to the nucleus, and activate target genes. These genes, such as CDKN1A (p21) and BBC3 (PUMA), mediate critical cellular outcomes like cell cycle arrest, DNA repair, and apoptosis.[5][6] this compound mimics the binding of p53 to MDM2, competitively inhibiting their interaction and thereby reactivating the p53 pathway in cancer cells where it is suppressed.[4]
Preclinical Data Summary
In Vitro Activity
This compound demonstrates high-affinity binding to human MDM2 and potent activity in p53 wild-type cancer cell lines.[2][4]
| Parameter | Value | Cell Line / System | Reference |
| MDM2 Binding Affinity (Ki) | 1.3 nM | Human MDM2 Protein | [2][4] |
| p53 Nuclear Redistribution (IC50) | 0.224 µM | Wild-type p53 cells | [4] |
| Cell Viability Reduction | Significant decline at 100-2500 nM | GOT1 (Neuroendocrine Tumor) | [7] |
Preclinical Pharmacokinetics
Pharmacokinetic profiling of this compound has been performed across multiple species, revealing a consistent low total blood clearance.[1]
| Species | Route | Total Blood Clearance (CL) | Notes | Reference |
| Mouse | IV | 5 mL/min/kg | Data from OF-1 mice. | [1] |
| Rat | IV | 7 mL/min/kg | Data from Sprague-Dawley rats. | [1] |
| Dog | IV | 3 mL/min/kg | Data from Beagle dogs. | [1] |
| Monkey | IV | 4 mL/min/kg | Data from Cynomolgus monkeys. | [1] |
Note: In the mouse study, animals were sacrificed at each time point, so a standard deviation on reported PK values could not be calculated. For other species, data are mean ± standard deviation from at least three animals.[1]
In Vivo Efficacy
This compound has shown significant single-agent antitumor activity in various xenograft models of p53 wild-type human cancers.[2][5]
| Animal Model | Dosage & Schedule | Key Outcomes | Reference |
| B-Cell ALL PDX | Daily Oral Dosing | Markedly improved overall survival (median 73 vs. 28 days for vehicle). | [5] |
| SJSA-1 Osteosarcoma Xenograft | 50 mg/kg Single Oral Dose | Activation of p53 target genes (e.g., 12-fold increase in BBC3/PUMA). | [6][8] |
| SJSA-1 Osteosarcoma Xenograft | Various Doses (14 days) | Tumor regression at well-tolerated dose levels. | [4][8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of p53 wild-type cancer cells.
Materials:
-
p53 wild-type cancer cell line (e.g., GOT1, SJSA-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM to generate a full dose-response curve.[7] Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[7]
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, incubate overnight, and then read absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and then read luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor activity of orally administered this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD.SCID.IL2Rɣ-/- or Nude mice)
-
p53 wild-type tumor cells (e.g., SJSA-1) or patient-derived xenograft (PDX) tissue[5][8]
-
This compound
-
Vehicle formulation: 0.5% hydroxypropyl methylcellulose (HPMC) in water[8]
-
Oral gavage needles
-
Calipers and analytical balance
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 million tumor cells (e.g., SJSA-1) in 100 µL of PBS/Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment groups (e.g., n=6-10 per group), ensuring similar average tumor volumes and body weights across groups.[8][9]
-
Drug Formulation and Administration: Freshly prepare this compound by dissolving it in 0.5% HPMC.[8] Administer the compound or vehicle control via oral gavage (PO) at a volume of 10 mL/kg.[8]
-
Dosing Schedule: A typical efficacy study may involve daily or three-times-a-week (3qw) dosing for 14-21 days.[5][8] Doses should be determined from prior dose-range-finding studies.[9]
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Record animal body weight at the same frequency to monitor toxicity (a body weight loss >20% is a common sign of toxicity).[9]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints can include overall survival.[5]
-
-
Pharmacodynamic Sub-study (Optional): Include a satellite group of animals for tissue collection at specific time points after dosing (e.g., 26 hours) to assess target engagement by measuring the expression of p53 target genes like MDM2, CDKN1A, and BBC3 via Nanostring, qPCR, or Western blot.[5][6]
-
Data Analysis: Compare the mean tumor volumes between the treated and vehicle control groups. Calculate the percent TGI. For survival studies, generate Kaplan-Meier curves and perform log-rank tests. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Determining the Potency of NVP-CGM097: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CGM097 is a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, a critical negative regulator of the p53 tumor suppressor.[1][2][3] By disrupting the interaction between MDM2 and p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4][5] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in assessing its anti-cancer efficacy.
Introduction
The p53 tumor suppressor protein plays a pivotal role in preventing tumor formation by controlling cell cycle, DNA repair, and apoptosis.[4][6] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][6] this compound is a clinical-stage MDM2 inhibitor that binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing p53 degradation and restoring its tumor-suppressive functions.[1][5][7] The determination of this compound's IC50 value is a fundamental measure of its potency and is essential for preclinical evaluation and comparison across different cancer models.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. These values were determined using cell viability assays and highlight the compound's p53-dependent activity.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Additional Notes |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 0.35 | Also reported as GI50.[1][6] |
| HCT116 | Colorectal Carcinoma | Wild-type | 0.454 | [1][6] |
| GOT1 | Neuroendocrine Tumor | Wild-type | 1.84 | Determined after 144 hours of incubation. |
| KB-3-1 | Cervical Carcinoma | Wild-type | 44.03 | Parental cell line. |
| KB-C2 | Cervical Carcinoma | Wild-type | 45.54 | ABCB1-overexpressing cell line.[8] |
| SW620 | Colorectal Adenocarcinoma | Mutant | 25.20 | [8] |
| SW620/Ad300 | Colorectal Adenocarcinoma | Mutant | 17.05 | Doxorubicin-resistant cell line.[8] |
| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | 14.36 | Control transfected cell line.[8] |
| HEK293/ABCB1 | Embryonic Kidney | Wild-type | 14.57 | ABCB1-transfected cell line.[8] |
| PC3 | Prostate Cancer | Null | 0.022 | Activity assessed as inhibition of AKT phosphorylation.[1] |
Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density, incubation time, and the endpoint measured.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the MDM2-p53 protein-protein interaction. This leads to the stabilization and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes such as p21 and PUMA, resulting in cell cycle arrest and apoptosis.[2][3]
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in appropriate complete medium until it reaches 70-80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks and "vehicle control" (cells treated with DMSO equivalent).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Day 5: MTT Assay and Data Acquisition
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the "no cell" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response - variable slope [four parameters]) with a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[9][10]
Conclusion
This document provides a comprehensive guide for determining the IC50 of the MDM2 inhibitor this compound in cancer cell lines. The provided data and protocols offer a standardized framework for researchers to assess the potency of this compound and to further investigate its therapeutic potential in p53 wild-type cancers. Adherence to consistent and well-documented experimental procedures is critical for obtaining reliable and reproducible IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. aacrjournals.org [aacrjournals.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
NVP-CGM097: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, preparation, and experimental use of NVP-CGM097, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The following protocols and data are intended to facilitate the effective use of this compound in preclinical cancer research.
Overview and Mechanism of Action
This compound is an orally bioavailable inhibitor of Murine Double Minute 2 (MDM2), a primary negative regulator of the p53 tumor suppressor. In cancer cells with wild-type p53, MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, which can induce cell cycle arrest, apoptosis, and senescence in tumor cells.
Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Solubility and Stock Solution Preparation
This compound is a crystalline solid that is sparingly soluble in aqueous buffers. For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
Data compiled from multiple sources. It is recommended to test solubility for each specific batch.
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound (MW: 659.26 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For 1 mL of a 10 mM stock solution, weigh 6.59 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Aqueous solutions are not recommended for storage beyond one day.
-
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments using this compound.
In Vitro Cell Proliferation/Viability Assay
This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cell lines. Assays such as MTT, WST-1, or CellTiter-Glo® can be used.
Caption: Workflow for a typical cell proliferation assay with this compound.
Table 2: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | p53 Status | MDM2 Status | IC50 (nM) |
| SJSA-1 | Wild-Type | Amplified | ~353 |
| HCT116 | Wild-Type | Normal | ~454 |
| SAOS2 | Null | Not Applicable | >20,000 |
| HCT116 p53-/- | Null | Not Applicable | >15,000 |
IC50 values can vary based on assay conditions and cell line passage number.
-
Cell Seeding:
-
Culture p53 wild-type (e.g., SJSA-1, HCT116) and p53-null (e.g., SAOS2, HCT116 p53-/-) cells in appropriate media.
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. A typical concentration range to test is 1 nM to 10 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (media with the same percentage of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 144 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Viability:
-
Follow the manufacturer's instructions for your chosen viability reagent (e.g., add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of p53 Pathway Activation
This protocol is for detecting the upregulation of p53 and its downstream target, p21, in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed p53 wild-type cells (e.g., SJSA-1) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 2.5 µM) and a vehicle control (DMSO) for 6-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment:
-
Seed p53 wild-type cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with media.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Add more 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Dosing Protocol for Xenograft Models
This protocol provides a general guideline for the oral administration of this compound in mouse xenograft models.
-
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the appropriate amount of HPMC to make a 0.5% (w/v) solution (e.g., 0.5 g in 100 mL of water).
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the HPMC powder to the hot water while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature before use.
-
-
Animal Models:
-
Use immunodeficient mice (e.g., nude or NOD/SCID) bearing subcutaneous p53 wild-type human tumor xenografts (e.g., SJSA-1).
-
-
Dose Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30-100 mg/kg) and the weight of the animals.
-
Suspend the this compound powder in the 0.5% HPMC vehicle. Vortex and/or sonicate to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage at a volume of 10 mL/kg.
-
Dosing can be performed daily or on an intermittent schedule depending on the study design.
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly.
-
Pharmacodynamic markers (e.g., p21 expression in tumors) can be assessed at various time points after dosing.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.
Application Notes and Protocols for the Detection of NVP-CGM097 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor, leading to the reactivation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] The quantification of this compound in tissue samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug distribution and target engagement in preclinical and clinical settings.
These application notes provide detailed protocols for the analytical detection of this compound in tissue samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for small molecule quantification.[5]
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through its interaction with the E3 ubiquitin ligase MDM2. MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation. This compound disrupts this interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validating Drug Assays in Tissues - KCAS Bio [kcasbio.com]
- 3. testinglab.com [testinglab.com]
- 4. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Western Blot Analysis of p53 Activation by Nvp-cgm097
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). In many cancers with wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions.
Nvp-cgm097 is a potent and highly selective small-molecule inhibitor of the p53-MDM2 interaction.[1] It binds to the p53-binding pocket of MDM2, disrupting the protein-protein interaction and preventing the degradation of p53.[1] This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to upregulate the expression of its target genes, such as the cyclin-dependent kinase inhibitor p21 and MDM2 itself (in a negative feedback loop). Consequently, the activation of the p53 pathway by this compound can induce cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2][3]
These application notes provide a detailed protocol for performing Western blot analysis to detect and quantify the activation of the p53 signaling pathway in response to treatment with this compound.
Signaling Pathway of p53 Activation by this compound
Under normal cellular conditions, p53 levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation. This compound physically blocks the interaction between p53 and MDM2. This inhibition leads to the stabilization and accumulation of active p53, which then translocates to the nucleus and transcriptionally activates target genes like CDKN1A (p21) and MDM2. The resulting increase in p21 protein levels leads to cell cycle arrest, while the upregulation of other target genes can induce apoptosis.
Mechanism of p53 activation by this compound.
Experimental Data Summary
The following tables summarize the recommended experimental conditions and expected outcomes for the Western blot analysis of p53 activation by this compound.
Table 1: Recommended Cell Lines and this compound Treatment Conditions
| Parameter | Recommendation | Rationale |
| Positive Control Cell Lines | GOT1, HCT116, SJSA-1, U2OS (p53 wild-type) | These cell lines express wild-type p53 and have been shown to be responsive to MDM2 inhibitors.[4][5] |
| Negative Control Cell Lines | BON1, NCI-H727 (p53 mutant), SAOS-2 (p53 null) | These cell lines lack functional p53 and should not show an increase in p53 target gene expression upon this compound treatment.[4][5] |
| This compound Concentration Range (Dose-Response) | 0, 100, 500, 1000, 2500 nM | This range has been shown to effectively induce a dose-dependent increase in p53 and p21 expression.[6] |
| Incubation Time (Time-Course) | 0, 6, 12, 24, 48 hours | p53 stabilization is an early event, and examining multiple time points allows for the characterization of the kinetics of the response. |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | To control for any effects of the solvent on the cells. |
Table 2: Recommended Antibodies and Dilutions for Western Blot
| Target Protein | Expected Molecular Weight | Recommended Primary Antibody Dilution | Rationale for Detection |
| Total p53 | ~53 kDa | 1:1000 | To detect the stabilization and accumulation of the p53 protein. |
| Phospho-p53 (Ser15) | ~53 kDa | 1:1000 | Phosphorylation at Ser15 is an indicator of p53 activation and stabilization. |
| p21 | ~21 kDa | 1:1000 | A key downstream target of p53; its upregulation confirms p53 transcriptional activity.[6] |
| MDM2 | ~90 kDa | 1:1000 | A direct transcriptional target of p53, its upregulation is expected as part of a negative feedback loop.[3] |
| β-Actin or GAPDH | ~42-45 kDa or ~37 kDa | 1:5000 | Loading control to ensure equal protein loading across all lanes. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing p53 activation by this compound using Western blotting.
Experimental Workflow Diagram
Workflow for Western blot analysis of p53 activation.
Materials and Reagents
-
Cell Lines: p53 wild-type (e.g., HCT116, SJSA-1) and p53 null/mutant (e.g., SAOS-2, NCI-H727) cells.
-
This compound: Stock solution in DMSO.
-
Cell Culture Media and Reagents.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels (e.g., 4-12% gradient gels).
-
PVDF Membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies: Anti-p53, Anti-Phospho-p53 (Ser15), Anti-p21, Anti-MDM2, Anti-β-Actin (or GAPDH).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
For the dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 100, 500, 1000, 2500 nM) for a fixed time (e.g., 24 hours).
-
For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or overnight at 30 V in a cold room.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per Table 2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control band.
-
Troubleshooting
-
High Background: This can be caused by insufficient blocking, antibody concentrations being too high, or inadequate washing.[4][8][9][10][11] To resolve this, try increasing the blocking time, optimizing antibody dilutions, and increasing the number and duration of washes.[4][8][9][10][11]
-
No or Weak Signal: This may be due to low protein expression, inefficient transfer, or inactive antibodies. Confirm protein transfer using Ponceau S staining. Ensure that fresh lysis buffer with inhibitors is used and that the antibodies are stored correctly.
-
Non-specific Bands: These can result from antibody cross-reactivity or protein degradation. Ensure that protease inhibitors are always included in the lysis buffer and consider using a more specific primary antibody.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the activation of the p53 pathway by this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: NVP-CGM097 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By disrupting this interaction in cancer cells with wild-type p53, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis. Preclinical research has demonstrated that the efficacy of this compound can be enhanced when used in combination with various chemotherapy agents and targeted therapies. This document provides a summary of key preclinical findings, detailed experimental protocols for evaluating such combinations, and visualizations of the underlying biological pathways.
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies investigating this compound in combination with other anti-cancer agents.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy and Targeted Agents
| Cancer Type | Cell Line | Combination Agent | This compound Concentration | Combination Agent Concentration | Effect | Reference |
| Neuroendocrine Tumor | GOT1 (p53-wt) | 5-Fluorouracil | 500 nM | 1 µM | Additive antiproliferative effect | [1][2] |
| Neuroendocrine Tumor | GOT1 (p53-wt) | Temozolomide | 500 nM | 50 µM | Additive antiproliferative effect | [1][2] |
| Neuroendocrine Tumor | GOT1 (p53-wt) | Everolimus | 500 nM | 10 nM | Additive antiproliferative effect | [1][2] |
| Acute Myeloid Leukemia | MOLM13 (p53-wt) | FLT3 Inhibitor (Quizartinib) | Not Specified | Not Specified | Synergistic | [3][4] |
| Acute Myeloid Leukemia | MOLM13 (p53-wt) | MEK Inhibitor | Not Specified | Not Specified | Synergistic | [3][4] |
| Neuroblastoma | SMS-KCNR (p53-wt, MYCN-amplified) | BET Inhibitor (OTX015) | EC50: 0.1 µM | EC50: 0.5 µM | Synergistic increase in cell death | [5][6] |
| Neuroblastoma | SH-SY5Y (p53-wt) | BET Inhibitor (OTX015) | EC50: 0.3 µM | EC50: 0.2 µM | Synergistic increase in cell death | [5][6] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Type | Xenograft Model | Combination Agent | This compound Dosing | Combination Agent Dosing | Outcome | Reference |
| Neuroblastoma | SMS-KCNR | BET Inhibitor (OTX015) | 50 mg/kg, oral, daily | 25 mg/kg, oral, daily | Significant delay in tumor growth and prolonged survival compared to single agents | [5][6] |
| Acute Myeloid Leukemia | Patient-Derived Xenograft | Not Specified | 100 mg/kg, oral, daily for 34 days | Not Applicable | Well-tolerated and reduced leukemia burden | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general method for assessing the effect of this compound in combination with another agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GOT1, MOLM13, SMS-KCNR)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in complete culture medium. Treat the cells with:
-
This compound alone
-
Combination agent alone
-
This compound and the combination agent together
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment condition. Combination effects can be analyzed using software such as CalcuSyn to determine if the interaction is synergistic, additive, or antagonistic.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing changes in protein expression in response to treatment with this compound and a combination agent.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-MYCN, anti-c-MYC, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression relative to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., SMS-KCNR)
-
This compound formulation for oral gavage
-
Combination agent formulation for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound and combination agent
-
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to compare the tumor growth inhibition between the different treatment groups. Survival analysis can also be conducted.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Combination Rationale
This compound reactivates the p53 tumor suppressor pathway. Combining it with agents that target parallel or downstream pathways, or that induce cellular stress, can lead to enhanced anti-tumor activity.
Caption: this compound and combination agent signaling pathways.
Experimental Workflow for In Vitro Combination Studies
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with another drug in vitro.
Caption: In vitro combination study workflow.
Logical Relationship in Synergistic Combinations
The synergy between this compound and other agents often arises from a multi-pronged attack on cancer cell vulnerabilities.
References
- 1. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Wild-Type p53-Expressing AML by the Novel Small Molecule HDM2 Inhibitor CGM097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MDM2 inhibitor CGM097 combined with the BET inhibitor OTX015 induces cell death and inhibits tumor growth in models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 inhibitor CGM097 combined with the BET inhibitor OTX015 induces cell death and inhibits tumor growth in models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Apoptosis Induced by the MDM2 Inhibitor NVP-CGM097 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NVP-CGM097 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction.[1] In cancer cells with wild-type p53, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby suppressing its tumor-suppressive functions.[2] this compound disrupts this interaction, leading to the stabilization and activation of p53.[2] Activated p53 can then induce cell cycle arrest and apoptosis, making MDM2 an attractive target for cancer therapy.[3][4] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in p53 wild-type cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: Effect of this compound on the Viability of GOT1 Neuroendocrine Tumor Cells.
| This compound Concentration (nM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Vehicle) | 96 | 100 |
| 100 | 96 | 84.9 ± 9.2 |
| 500 | 96 | 77.4 ± 6.6 |
| 2500 | 96 | 47.7 ± 9.2 |
Data adapted from a study on the p53 wild-type neuroendocrine tumor cell line GOT1.[3]
Table 2: Growth Inhibition (GI50) of this compound in p53 Wild-Type Cancer Cell Lines.
| Cell Line | Cancer Type | GI50 (µM) |
| SJSA-1 | Osteosarcoma | 0.35 |
| HCT116 | Colon Cancer | 0.454 |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[2]
Table 3: Representative Flow Cytometry Analysis of Apoptosis in MCF-7 Cells Treated with this compound.
| Treatment (96 h) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (0.1% DMSO) | 90 | 5 | 5 |
| 1 µM this compound | 60 | 25 | 15 |
This table presents representative data illustrating a significant increase in the apoptotic cell population in the p53 wild-type breast cancer cell line MCF-7 following treatment with 1 µM this compound for 96 hours.[5]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Use a cancer cell line with wild-type p53 known to be sensitive to MDM2 inhibition (e.g., SJSA-1, HCT116, MCF-7, ZR75-1, or GOT1).[2][3][5]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5 µM).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard Annexin V/PI staining procedures.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)
-
-
Mandatory Visualization
Caption: this compound induced p53-mediated apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MDM2 Promotes Antitumor Responses in p53 Wild-Type Cancer Cells through Their Interaction with the Immune and Stromal Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing an NVP-CGM097 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound disrupts the negative regulation of the p53 tumor suppressor, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] The development of resistance to targeted therapies like this compound is a significant challenge in oncology.[2] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing strategies to overcome it.
These application notes provide a detailed framework for the generation and characterization of an this compound resistant cancer cell line model.
Signaling Pathway of this compound Action
References
Troubleshooting & Optimization
Nvp-cgm097 not inducing apoptosis in p53wt cells
Welcome to the technical support center for NVP-CGM097. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges, particularly the observation of this compound not inducing apoptosis in p53 wild-type (p53wt) cells.
Troubleshooting Guide: Lack of Apoptosis in p53wt Cells
It is a known phenomenon that not all p53wt cell lines undergo robust apoptosis upon treatment with MDM2 inhibitors like this compound. The cellular response is highly context-dependent and can range from cell cycle arrest to senescence.[1] This guide addresses potential reasons for the lack of apoptosis and provides actionable troubleshooting steps.
Question: We are treating p53wt cancer cells with this compound, and while we observe an increase in p53 and its target p21, we are not seeing significant induction of apoptosis. What are the possible reasons?
Answer: Several factors can contribute to a lack of apoptotic response to this compound in p53wt cells. Here are the key possibilities and troubleshooting suggestions:
-
Cell-Type Dependent Response: The decision between cell cycle arrest and apoptosis following p53 activation is intricate and varies between different cell types.[1] Some cell lines are inherently programmed to undergo cell cycle arrest or senescence rather than apoptosis in response to p53 activation.
-
Recommendation: Perform a cell cycle analysis to determine if the cells are arresting in G1 or G2/M phase. Additionally, assess markers of senescence such as β-galactosidase staining.
-
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound and the duration of treatment are critical for inducing apoptosis. Insufficient concentration or time may only be enough to trigger a cell cycle arrest.
-
Recommendation: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 100 nM to 10 µM) and analyze apoptosis at various time points (e.g., 24, 48, 72 hours).
-
-
Dysfunctional Apoptotic Pathway: The components of the downstream apoptotic machinery may be altered in your cell line. For example, high expression of anti-apoptotic proteins like Bcl-2 or loss of pro-apoptotic proteins like Bax can confer resistance to p53-mediated apoptosis.
-
Recommendation: Profile the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line using Western blotting. Consider co-treatment with agents that target these anti-apoptotic proteins.
-
-
Induction of Senescence: In some cellular contexts, p53 activation by MDM2 inhibitors leads to a state of irreversible cell growth arrest known as senescence, rather than apoptosis.[2][3] Senescent cells are known to be resistant to apoptosis.[4]
-
Recommendation: Assay for senescence markers, such as senescence-associated β-galactosidase (SA-β-gal) activity and expression of p16INK4a.
-
-
Acquired Resistance: Prolonged exposure to MDM2 inhibitors can lead to the development of resistance mechanisms, including the acquisition of p53 mutations or the upregulation of MDMX, a homolog of MDM2 that can also inhibit p53 but is less sensitive to this compound.[5][6][7]
-
Recommendation: If working with a cell line that has been cultured for an extended period, consider re-validating the p53 status by sequencing. For long-term experiments, monitor for the emergence of resistant clones.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[8] In p53wt cells, MDM2 binds to p53 and targets it for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which can then induce downstream cellular responses such as cell cycle arrest, apoptosis, or senescence.[8]
Q2: How can I confirm that this compound is active in my p53wt cells, even if it's not inducing apoptosis?
A2: Activation of the p53 pathway is the primary indicator of this compound activity. You can confirm this by observing:
-
Increased p53 protein levels: Use Western blotting to check for the accumulation of total p53 protein.
-
Increased expression of p53 target genes: The cyclin-dependent kinase inhibitor p21 is a canonical target of p53. An increase in p21 protein levels, as determined by Western blot, is a reliable marker of p53 activation.[9][10] Other p53 targets like PUMA and MDM2 itself should also be upregulated.[9]
-
Cell cycle arrest: Perform flow cytometry-based cell cycle analysis to check for an accumulation of cells in the G1 or G2/M phase.
Q3: Is it possible for this compound to have an effect in p53-mutant cells?
A3: Generally, this compound is ineffective in cells with mutated or null p53, as its primary mechanism relies on the activation of wild-type p53.[9][10] However, some studies on other MDM2 inhibitors have suggested potential p53-independent effects at high concentrations, though this is not the intended mechanism of action.
Q4: Can I combine this compound with other anti-cancer agents?
A4: Yes, combination therapies with this compound have shown promise. For instance, combining this compound with chemotherapy agents like 5-fluorouracil has been shown to have additive or synergistic effects in some cancer models.[11] Combining with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) could be a rational strategy to enhance apoptosis in cells that primarily undergo cell cycle arrest.
Data Presentation
Table 1: In Vitro Activity of this compound in Various p53wt Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Primary Outcome | Reference |
| GOT1 | Neuroendocrine Tumor | ~1.84 (144h) | Cell Viability Decline | [9] |
| SJSA-1 | Osteosarcoma | Not specified | Apoptosis & Cell Cycle Arrest | [12] |
| MCF-7 | Breast Cancer | Not specified | Apoptosis & Cell Cycle Arrest | [12] |
| HCT116 | Colon Cancer | Not specified | Apoptosis | N/A |
| A549 | Lung Cancer | Not specified | Cell Cycle Arrest | N/A |
Note: IC50 values and primary outcomes can vary based on experimental conditions and the specific assays used.
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Activation
This protocol details the procedure to assess the activation of the p53 pathway in response to this compound treatment.
Materials:
-
p53wt cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis using flow cytometry.
Materials:
-
p53wt cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, and then neutralize the trypsin.
-
Cell Staining:
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 mediated senescence impairs the apoptotic response to chemotherapy and clinical outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered senescence, apoptosis, and DNA damage response in a mutant p53 model of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Why Senescent Cells Are Resistant to Apoptosis: An Insight for Senolytic Development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. karger.com [karger.com]
- 10. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming NVP-CGM097 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MDM2 inhibitor, NVP-CGM097.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] It functions by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][2] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. The stabilization of p53 leads to its accumulation and activation, resulting in the transcriptional upregulation of its target genes, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][3]
Q2: My cancer cell line, which is wild-type for TP53, is not responding to this compound treatment. What are the potential reasons?
A2: While this compound is effective in many TP53 wild-type cancer cells, several factors can contribute to a lack of response (innate resistance):
-
High expression of MDMX (or MDM4): MDMX is a homolog of MDM2 that can also bind to and inhibit p53. This compound is highly selective for MDM2 and has a much lower affinity for MDMX.[2] Therefore, cancer cells with high levels of MDMX may be resistant to this compound as p53 remains inhibited by MDMX.
-
Dysfunctional p53 signaling pathway: Even with a wild-type TP53 gene, defects in downstream components of the p53 signaling pathway can render cells resistant to p53 activation.
-
Overexpression of anti-apoptotic proteins: High levels of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic signals induced by p53 activation.
-
Presence of other oncogenic drivers: Dominant oncogenic signaling pathways may override the tumor-suppressive effects of p53 activation.
Q3: My cells initially responded to this compound, but now they have developed resistance. What are the likely mechanisms of this acquired resistance?
A3: Acquired resistance to this compound can emerge through several mechanisms:
-
TP53 mutations: Although not always the primary driver, acquired mutations in the TP53 gene are a known mechanism of resistance to MDM2 inhibitors. These mutations can abrogate the tumor suppressor function of p53, rendering this compound ineffective. In a preclinical trial of B-cell acute lymphoblastic leukemia (B-ALL) patient-derived xenografts (PDXs), acquired TP53 mutations were identified in a subset of leukemias that progressed on this compound.
-
Upregulation of MDMX: Cancer cells can adapt to long-term MDM2 inhibition by increasing the expression of MDMX, providing an alternative mechanism to suppress p53 activity.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. However, studies have also shown that this compound can inhibit the function of ABCB1, suggesting a complex interplay.[4]
Troubleshooting Guides
Issue 1: Reduced or No Apoptotic Response to this compound in TP53 Wild-Type Cells
This guide provides a step-by-step approach to investigate why TP53 wild-type cancer cells are not undergoing apoptosis upon treatment with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced apoptotic response to this compound.
Potential Solutions & Next Steps:
-
If the p53 pathway is not activated:
-
Confirm drug activity: Ensure the this compound compound is active and used at an effective concentration.
-
Assess MDM2-p53 interaction: Perform co-immunoprecipitation to confirm that this compound is disrupting the interaction in your cell line.
-
Evaluate MDMX expression: High levels of MDMX can inhibit p53 even when MDM2 is blocked. Consider using a dual MDM2/MDMX inhibitor or combining this compound with an MDMX-targeting agent.
-
Sequence the TP53 gene: To rule out the presence of a previously unknown mutation.
-
-
If the p53 pathway is activated, but apoptosis is not induced:
-
Investigate downstream apoptotic machinery: Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) to identify a potential blockade in the apoptotic pathway.
-
Consider combination therapies: Combining this compound with agents that target other survival pathways may be effective. For example, synergistic effects have been observed with the BET inhibitor OTX015 in neuroblastoma models.[5][6]
-
Issue 2: Acquired Resistance to this compound After an Initial Response
This guide outlines a strategy to investigate and potentially overcome acquired resistance to this compound.
Troubleshooting Workflow:
Caption: Workflow for investigating acquired resistance to this compound.
Potential Solutions & Next Steps:
-
If an acquired TP53 mutation is identified:
-
The therapeutic strategy should be shifted to p53-independent mechanisms.
-
-
If MDMX is upregulated:
-
Consider a combination therapy approach with an MDMX inhibitor.
-
-
If ABCB1 is upregulated or hyperactive:
-
Interestingly, this compound has been shown to inhibit ABCB1-mediated drug efflux.[4] This suggests that in some contexts, this compound might overcome resistance mediated by this transporter. However, if resistance persists, co-administration with other chemotherapeutic agents that are substrates of ABCB1 could be beneficial, as this compound may enhance their intracellular concentration.[4]
-
-
If none of the above are observed:
-
Investigate alterations in downstream p53 target genes or compensatory activation of other survival pathways.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | Treatment Duration (h) | This compound Concentration (nM) | Effect on Cell Viability (% of control) | Reference |
| GOT1 | Neuroendocrine Tumor | Wild-Type | 96 | 100 | 84.9 ± 9.2 | [1] |
| GOT1 | Neuroendocrine Tumor | Wild-Type | 96 | 500 | 77.4 ± 6.6 | [1] |
| GOT1 | Neuroendocrine Tumor | Wild-Type | 96 | 2500 | 47.7 ± 9.2 | [1] |
| BON1 | Neuroendocrine Tumor | Mutated | 96 | Up to 2500 | Resistant | [1] |
| NCI-H727 | Neuroendocrine Tumor | Mutated | 96 | Up to 2500 | Resistant | [1] |
Table 2: Combination of this compound with Other Anti-Cancer Agents
| Cell Line | Cancer Type | Combination Agent | Key Finding | Reference |
| GOT1 | Neuroendocrine Tumor | 5-Fluorouracil | Additive antiproliferative effects and increased p53 and p21 expression. | [1] |
| Neuroblastoma Cell Lines (TP53 wild-type) | Neuroblastoma | OTX015 (BET inhibitor) | Synergistic increase in cell death. | [5][6] |
Table 3: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Parental Cell Line | Resistant to | Combination | Reversal Fold-Change | Reference |
| KB-C2 | KB-3-1 | Doxorubicin, Paclitaxel | This compound (3 µM) | Significant decrease in IC50 values for doxorubicin and paclitaxel. | [4] |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
Objective: To determine if this compound treatment leads to the stabilization of p53 and the upregulation of its downstream target, p21.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p53, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound and a DMSO control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control. Compare protein levels in this compound-treated samples to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To assess if this compound disrupts the interaction between MDM2 and p53 in cells.
Materials:
-
Cell lysates from Protocol 1
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Primary antibodies: anti-MDM2, anti-p53
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-p53 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples as described in Protocol 1, probing for MDM2 and p53.
-
Analysis: A decrease in the amount of MDM2 co-immunoprecipitated with p53 in this compound-treated samples compared to the control indicates disruption of the interaction.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Function
Objective: To measure the activity of the ABCB1 drug efflux pump.
Materials:
-
Cancer cell lines
-
Rhodamine 123 (a fluorescent substrate of ABCB1)
-
This compound or other potential inhibitors
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in an appropriate buffer.
-
Rhodamine 123 Loading: Incubate cells with Rhodamine 123 to allow for its uptake.
-
Efflux: Wash the cells to remove extracellular dye and resuspend them in a fresh medium with or without the test compound (e.g., this compound).
-
Flow Cytometry: Measure the intracellular fluorescence of the cells over time using a flow cytometer.
-
Analysis: A slower decrease in fluorescence in the presence of an inhibitor indicates reduced efflux of Rhodamine 123 and thus, inhibition of ABCB1 activity.
Protocol 4: TP53 Mutation Analysis
Objective: To identify mutations in the TP53 gene.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify all coding exons and flanking intronic regions of the TP53 gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences to the wild-type TP53 reference sequence to identify any mutations.
-
Analysis: Analyze the sequencing data for nucleotide changes and their predicted impact on the p53 protein.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Caption: Overview of key resistance mechanisms to this compound.
References
- 1. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2 inhibitor CGM097 combined with the BET inhibitor OTX015 induces cell death and inhibits tumor growth in models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 inhibitor CGM097 combined with the BET inhibitor OTX015 induces cell death and inhibits tumor growth in models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 In Vivo Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing the concentration and application of NVP-CGM097 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] In cancer cells with wild-type p53, MDM2 binds to the p53 tumor suppressor protein, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] this compound binds to the p53-binding pocket on MDM2, disrupting the p53-MDM2 interaction.[1] This inhibition prevents p53 degradation, leading to the stabilization and nuclear translocation of p53.[1][3] The activated p53 then transcriptionally regulates its target genes, such as p21, inducing cell cycle arrest, apoptosis, and senescence in tumor cells.[4][5][6]
Q2: What is a recommended starting dose and schedule for preclinical in vivo studies?
A2: Based on preclinical studies, a common starting point for efficacy studies in rodent models is in the range of 25-50 mg/kg, administered orally.[7] In a rat xenograft model using SJSA-1 cells, a daily dose of 30 mg/kg significantly inhibited tumor growth.[1] Efficacy has been observed with various schedules, including daily administration, three times a week (3qw), and intermittent schedules (e.g., 3 days on/4 days off), suggesting that the antitumor effect is not strictly dependent on the dosing regimen.[7] A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.[8]
Q3: What are the common on-target toxicities associated with this compound?
A3: The most common treatment-related adverse events are hematologic.[9] Specifically, delayed-onset thrombocytopenia (a decrease in platelet count) is a well-documented on-target effect of MDM2 inhibitors.[9][10] This occurs because p53 is also a critical regulator of hematopoietic stem cell homeostasis. Therefore, monitoring complete blood counts, particularly platelets, is recommended during in vivo studies.
Q4: What pharmacodynamic (PD) biomarkers can be used to confirm target engagement in vivo?
A4: Activation of the p53 pathway can be confirmed by measuring downstream targets. In preclinical models, an increase in p21 mRNA levels in tumor tissue has been used as a reliable indicator of target engagement.[1] In clinical studies, the serum protein Growth Differentiation Factor 15 (GDF-15), a known p53 target, has been successfully used as a systemic PD biomarker.[9][11]
Troubleshooting Guide
Problem: I am not observing the expected tumor growth inhibition.
This guide provides a logical workflow to diagnose potential issues when this compound does not produce the expected anti-tumor effect in your in vivo model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Value | Reference |
|---|---|---|---|
| TR-FRET | Human MDM2 | Ki = 1.3 nM | [1] |
| TR-FRET | Human MDM2 | IC₅₀ = 1.7 nM | [3] |
| TR-FRET | Human MDM4 | IC₅₀ = 2000 nM | [3] |
| p53 Redistribution | Cellular Assay | IC₅₀ = 0.224 µM | [1][3] |
| Cell Viability | GOT1 (p53wt) | IC₅₀ ≈ 2.5 µM (96h) |[6] |
Table 2: Preclinical Pharmacokinetic (PK) Parameters of this compound
| Species | Dose & Route | Tmax (h) | Total Blood CL (mL/min/kg) | Oral Bioavailability (%F) | Reference |
|---|---|---|---|---|---|
| Mouse | 1 mg/kg IV, 3 mg/kg PO | 1.0 | 5 | High | [1][3] |
| Rat | 1 mg/kg IV, 3 mg/kg PO | 4.5 | 7 | High | [1][3] |
| Dog | 0.5 mg/kg IV, 1 mg/kg PO | 2.5 | 3 | High | [3] |
| Monkey | 0.5 mg/kg IV, 1 mg/kg PO | 1.0 | 4 | Moderate |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from a formulation used in rat studies.[3]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water for injection
-
Sterile conical tubes
-
Sonicator or homogenizer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle solution: a 0.5% CMC, 0.5% Tween 80 solution in sterile water.
-
First, dissolve the Tween 80 in the water.
-
Slowly add the CMC powder while vortexing or stirring continuously to avoid clumping. Allow it to fully dissolve. This may take some time.
-
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Use a sonicator or homogenizer to reduce particle size and ensure a homogenous suspension, which is critical for consistent dosing.
-
Prepare the formulation fresh daily and keep it under continuous agitation (e.g., on a stir plate) during dosing to prevent the compound from settling.
Protocol 2: General Workflow for an In Vivo Dose-Finding and Efficacy Study
This protocol provides a general framework. Specifics should be adapted to the tumor model and institutional IACUC guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
issues with Nvp-cgm097 solubility in aqueous solutions
Welcome to the technical support center for NVP-CGM097. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on addressing challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many cancer cells with wild-type p53, the p53 tumor suppressor protein is kept inactive by MDM2, which targets p53 for degradation. This compound binds to MDM2 in the same pocket that p53 would normally bind, preventing this interaction. This leads to the stabilization and activation of p53, allowing it to carry out its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[1][2]
Q2: What are the general solubility properties of this compound?
A2: this compound is a hydrophobic compound, as indicated by its high XLogP3 value of 6.5. It is readily soluble in organic solvents like DMSO and ethanol but is practically insoluble in water.[3] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%.[4][5][6][7] However, the tolerance to DMSO can be cell-line specific.[7][8] It is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line where no significant effects on cell viability or the signaling pathway under investigation are observed.
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A4: This is a common issue with hydrophobic compounds like this compound and is known as solvent-shifting precipitation. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the solubility of this compound drastically decreases, causing it to precipitate out of solution if its concentration exceeds its aqueous solubility limit. To prevent this, you can try several strategies outlined in the troubleshooting guide below, such as pre-warming the media, ensuring rapid mixing, and preparing intermediate dilutions.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 659.26 g/mol | [3] |
| XLogP3 | 6.5 | |
| Solubility in DMSO | 65 - 100 mg/mL (approx. 98.6 - 151.7 mM) | [3] |
| Solubility in Ethanol | 65 - 100 mg/mL | [3] |
| Solubility in Water | Insoluble | [3] |
| Aqueous Solubility (PBS, pH 7.4) | Not reported. Expected to be very low. | - |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / Ki | Source |
| hMDM2 Binding (TR-FRET) | - | Ki = 1.3 nM | [2] |
| p53 Nuclear Translocation | p53 wild-type cells | IC50 = 0.224 µM | [1] |
| Cell Proliferation (p53 wild-type) | HCT116 | IC50 = 0.454 µM | [9] |
| Cell Proliferation (p53 wild-type) | SJSA-1 | GI50 = 0.35 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentrations of this compound for your experiment.
-
Calculate the volume of the DMSO stock solution needed. Aim to keep the final DMSO concentration in the culture medium below 0.5%.
-
Method A (Direct Dilution for single concentration):
-
Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium.
-
Immediately vortex or pipette up and down gently but thoroughly to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
-
Method B (Serial Dilution for dose-response):
-
Perform serial dilutions of your DMSO stock solution in 100% DMSO first to create a range of stock concentrations.
-
Add a small, equal volume of each DMSO stock concentration to the corresponding wells containing pre-warmed cell culture medium. Mix immediately and thoroughly.
-
-
Visually inspect the final working solutions for any signs of precipitation (cloudiness, particles) before adding them to your cells.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Difficulty dissolving this compound powder in DMSO | 1. Poor quality DMSO: DMSO has absorbed moisture from the air. 2. Insufficient mixing: The compound has not been adequately agitated. 3. Batch-to-batch variability: Differences in the crystalline form of the compound. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Increase vortexing time. Use a sonicator for 10-15 minutes. Gentle warming (to 37°C) can also help. 3. If the issue persists with a new batch, contact the supplier. |
| Precipitation in aqueous medium upon dilution from DMSO stock | 1. Exceeding aqueous solubility: The final concentration of this compound is above its solubility limit in the aqueous medium. 2. Slow mixing: Localized high concentrations of the compound upon adding the DMSO stock. 3. Temperature effects: The medium was cold when the compound was added. | 1. Lower the final concentration of this compound. Consider performing a solubility test in your specific medium. 2. Add the DMSO stock to the medium while vortexing or stirring. Pipette up and down immediately after addition. 3. Always use pre-warmed (37°C) medium. |
| Inconsistent or no biological activity | 1. Compound precipitation: The actual concentration of soluble this compound is lower than intended. 2. Degradation of the compound: Improper storage of stock solutions. 3. Cell line characteristics: The cell line may have a p53 mutation or other resistance mechanisms. | 1. Visually inspect your working solutions for any precipitate before and during the experiment. If precipitation is observed, remake the solutions following the recommended procedures. 2. Ensure stock solutions are stored at -20°C or -80°C and are protected from light. Avoid multiple freeze-thaw cycles by aliquoting. 3. Confirm the p53 status of your cell line. |
| Vehicle (DMSO) control shows an effect | 1. High DMSO concentration: The final DMSO concentration is toxic to the cells or affects the signaling pathway. | 1. Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your cell line. Keep the final DMSO concentration below this level and consistent across all treatments. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Nvp-cgm097 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the technical support center for Nvp-cgm097. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments due to unexpected off-target effects of this potent and selective MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing efficacy in my human cancer cell lines, but the effect is much weaker in my mouse xenograft model than anticipated. Is this expected?
A1: Yes, this is an expected observation. This compound exhibits significant species-specific binding to MDM2. It is considerably more potent in inhibiting human MDM2 compared to MDM2 from other species such as mouse, rat, and dog.[1] This difference in potency can lead to a diminished on-target effect in preclinical animal models. When designing in vivo studies, it is crucial to consider this species-dependent activity.
A2: This is likely due to an off-target effect of this compound on the ABCB1 transporter.[2] this compound has been shown to inhibit the efflux function of ABCB1, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are ABCB1 substrates.[2] This can lead to an unexpected level of synergistic cytotoxicity.
Q3: What is the mechanism of this this compound-mediated inhibition of ABCB1?
A3: this compound directly interacts with the ABCB1 transporter. At low concentrations, it can stimulate the ATPase activity of ABCB1, while at higher concentrations, it inhibits this activity.[2][3] This modulation of ATPase activity disrupts the transporter's ability to efflux substrate drugs from the cell.
Q4: Are there any other known significant off-target effects of this compound?
A4: Based on available data, this compound is a highly selective inhibitor of the p53-MDM2 interaction.[1][4] It shows high selectivity over the related protein MDM4 and no significant activity has been reported against a panel of other protein-protein interactions. The primary documented off-target effect with potential for experimental interference is the inhibition of the ABCB1 transporter.
Q5: We are observing thrombocytopenia (low platelet count) in our animal studies. Is this an on-target or off-target effect?
A5: Thrombocytopenia is considered an on-target effect of MDM2 inhibitors like this compound.[5][6][7] The activation of p53 by MDM2 inhibition can impair thrombopoiesis by promoting apoptosis of megakaryocyte progenitor cells and hindering the maturation of megakaryocytes.[5][6]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo efficacy
Symptoms:
-
Potent inhibition of cell proliferation in human cancer cell lines.
-
Reduced tumor growth inhibition in mouse or rat xenograft models.
Potential Cause:
-
Species-specific binding of this compound to MDM2.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before initiating in vivo studies, confirm the on-target activity of this compound in your human cell lines using an assay such as p53 nuclear translocation (see Experimental Protocols section).
-
Select Appropriate Animal Model: Be aware of the reduced potency of this compound in rodent models. Higher doses may be required to achieve a therapeutic effect, but this must be balanced with potential on-target toxicities.
-
Consider Humanized Models: If feasible, consider using xenograft models with humanized MDM2 to better reflect the human therapeutic context.
Issue 2: Unexpected Synergistic Cytotoxicity with Chemotherapeutics
Symptoms:
-
Greater than additive cell killing when this compound is combined with another anticancer drug.
-
The synergistic effect is observed with drugs known to be ABCB1 substrates (e.g., paclitaxel, doxorubicin, vincristine).
Potential Cause:
-
Off-target inhibition of the ABCB1 transporter by this compound.
Troubleshooting Steps:
-
Verify ABCB1 Expression: Confirm that your cell lines express functional ABCB1.
-
Perform Drug Efflux Assay: Conduct a drug efflux assay to determine if this compound is inhibiting the efflux of the co-administered chemotherapeutic (see Experimental Protocols section).
-
Measure ABCB1 ATPase Activity: To further investigate the mechanism, perform an ABCB1 ATPase activity assay in the presence of this compound (see Experimental Protocols section).
-
Dose-Response Matrix: To characterize the synergy, perform a dose-response matrix experiment with varying concentrations of this compound and the co-administered drug.
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Target | Assay Type | Value | Reference |
| Human MDM2 | TR-FRET | IC50 = 1.7 nM | [1] |
| Human MDM4 | TR-FRET | IC50 = 2000 nM | [1] |
| p53 Nuclear Translocation | Cell-based | IC50 = 0.224 µM | |
| Cell Proliferation | GI50 | ||
| SJSA-1 (p53 WT) | Cell-based | 0.35 µM | |
| HCT116 (p53 WT) | Cell-based | 0.454 µM | |
| ABCB1 Interaction | IC50 | ||
| This compound alone in KB-3-1 | Cytotoxicity (MTT) | 44.03 µM | [2] |
| This compound alone in KB-C2 (ABCB1 overexpressing) | Cytotoxicity (MTT) | 45.54 µM | [2] |
Table 2: Species-Specific Binding of this compound to MDM2
| Species | Potency vs. Human MDM2 | Reference |
| Human | 1x | [1] |
| Dog | 16x less potent | [1] |
| Mouse | 51x less potent | [1] |
| Rat | 37x less potent | [1] |
Experimental Protocols
p53 Nuclear Translocation Assay
This immunofluorescence-based assay visually confirms the on-target activity of this compound by detecting the movement of p53 from the cytoplasm to the nucleus.
Materials:
-
p53 wild-type cells (e.g., HCT116)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against p53
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4-8 hours).
-
Wash cells with PBS and fix with fixative solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary anti-p53 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash with PBS and mount coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of p53.
ABCB1-Mediated Drug Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent or radiolabeled ABCB1 substrate from cells.
Materials:
-
Cells overexpressing ABCB1 (e.g., KB-C2, SW620/Ad300) and their parental counterparts.
-
Radiolabeled ABCB1 substrate (e.g., [³H]-paclitaxel) or fluorescent substrate (e.g., Calcein-AM).
-
This compound
-
Efflux buffer (e.g., serum-free media)
-
Scintillation counter or fluorescence plate reader.
Procedure (using a radiolabeled substrate):
-
Plate cells in a multi-well plate and grow to confluency.
-
Pre-incubate cells with [³H]-paclitaxel in serum-free media for 1-2 hours to allow for drug loading.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Add efflux buffer containing various concentrations of this compound or a known ABCB1 inhibitor (positive control) or vehicle (negative control).
-
Incubate for a set time course (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for efflux.
-
At each time point, collect the supernatant (containing effluxed drug) and lyse the cells to collect the intracellular fraction.
-
Measure the radioactivity in both fractions using a scintillation counter.
-
Calculate the percentage of efflux and compare the effect of this compound across different concentrations.
ABCB1 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by ABCB1 in the presence of this compound.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1.
-
This compound
-
Assay buffer (containing MgCl₂, EGTA, etc.)
-
ATP
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
Sodium orthovanadate (a known ABCB1 ATPase inhibitor).
Procedure:
-
Incubate the ABCB1 membrane vesicles with various concentrations of this compound for a short period at 37°C.
-
Initiate the reaction by adding a defined concentration of Mg-ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding SDS).
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 630-880 nm).
-
To determine the ABCB1-specific ATPase activity, subtract the absorbance values from parallel reactions conducted in the presence of sodium orthovanadate.
-
Plot the ATPase activity as a function of this compound concentration to observe stimulatory and inhibitory effects.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target inhibition of ABCB1 by this compound.
Caption: Troubleshooting workflow for unexpected synergy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of p53 by the MDM2 inhibitor RG7112 impairs thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
improving Nvp-cgm097 bioavailability for oral administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered when working with the MDM2 inhibitor NVP-CGM097, specifically focusing on improving its bioavailability for oral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor pathway, making it a promising candidate for cancer therapy, particularly in tumors with wild-type p53. Like many orally administered drugs, its therapeutic efficacy is dependent on sufficient absorption from the gastrointestinal tract into the bloodstream. This compound is a poorly soluble compound, which can limit its dissolution and subsequent absorption, thereby affecting its oral bioavailability.
Q2: What is the known oral bioavailability of this compound in preclinical models?
A2: Preclinical studies have shown that this compound has high oral bioavailability in mice, rats, and dogs, and moderate bioavailability in monkeys.[1][2] The specific reported values are summarized in the table below.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: For poorly soluble drugs like this compound, several formulation strategies can be explored to enhance oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, which can improve the solubilization and absorption of the drug.[3][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[3]
-
pH Modification: For ionizable compounds, altering the pH of the microenvironment can improve solubility.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound functions by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability (%F) | High | 89 | 71 | 42 |
| Tmax (h) | 1-4.5 | 1-4.5 | 1-4.5 | 1-4.5 |
| Terminal Half-life (t1/2) (h) | 6-12 | 6-12 | 20 | 6-12 |
| Clearance (CL) (mL/min/kg) | 5 | 7 | 3 | 4 |
Data extracted from Holzer et al., 2015.
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream cellular outcomes.
Caption: Experimental workflow for evaluating oral bioavailability of this compound.
Troubleshooting Guides
In Vitro Dissolution Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Dissolution Rate | Poor aqueous solubility of this compound. Inadequate wetting of the drug powder. | 1. Incorporate a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) into the dissolution medium. 2. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal fluids. 3. Increase the agitation speed (e.g., from 50 to 75 RPM for USP Apparatus 2). 4. Evaluate the effect of particle size reduction (micronization) of the this compound powder. |
| Precipitation of Drug in Dissolution Medium | The concentration of the dissolved drug exceeds its solubility in the medium. Change in pH leading to decreased solubility. | 1. Ensure sink conditions are maintained (the volume of dissolution medium should be at least 3-5 times that required to dissolve the entire dose). 2. Use a pH buffer that maintains a stable pH throughout the experiment. 3. Consider using a formulation approach that enhances solubility, such as a solid dispersion or a lipid-based formulation. |
| High Variability in Dissolution Profiles | Inconsistent formulation preparation. Non-uniform particle size distribution. Coning effect in USP Apparatus 2. | 1. Ensure a standardized and reproducible method for preparing the formulation. 2. Characterize the particle size distribution of the drug substance. 3. If coning is observed, consider using USP Apparatus 1 (basket) or increasing the agitation speed in Apparatus 2. |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Oral Bioavailability (%F) | Poor dissolution in the gastrointestinal tract. Low permeability across the intestinal epithelium. Significant first-pass metabolism. P-glycoprotein (P-gp) mediated efflux. | 1. Reformulate this compound using a bioavailability-enhancing technology (e.g., SEDDS, solid dispersion). 2. Conduct a Caco-2 permeability assay to assess intestinal permeability and efflux. 3. If P-gp efflux is suspected, co-administer a P-gp inhibitor (e.g., verapamil) in a preclinical model to investigate its impact on bioavailability. 4. Investigate the metabolic stability of this compound in liver microsomes. |
| High Inter-animal Variability in Plasma Concentrations | Inconsistent oral dosing technique. Food effects on drug absorption. | 1. Ensure accurate and consistent administration of the oral dose using gavage. 2. Standardize the fasting state of the animals before dosing. 3. Consider the use of a solution or a well-dispersed suspension to minimize dose variability. |
| No Detectable Drug in Plasma | Insufficient dose administered. Rapid metabolism or clearance. Analytical method not sensitive enough. | 1. Increase the oral dose. 2. Check the in vitro metabolic stability of this compound. 3. Validate the sensitivity of the LC-MS/MS method for detecting low concentrations of this compound in plasma. |
Experimental Protocols
In Vitro Dissolution Testing for this compound
Objective: To assess the in vitro release profile of this compound from a given formulation.
Materials:
-
This compound
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Dissolution media: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), with and without 0.5% (w/v) Sodium Lauryl Sulfate (SLS)
-
HPLC system with UV detector
-
Syringes and filters (0.45 µm)
Methodology:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from the vessel.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Formulation Preparation:
-
Animal Dosing:
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
Fast the animals overnight before dosing.
-
Administer the IV dose (e.g., 1 mg/kg) as a bolus injection into the tail vein.
-
Administer the PO dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC, Cmax, t1/2, and clearance.
-
Calculate the absolute oral bioavailability using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
References
- 1. fda.gov [fda.gov]
- 2. turkjps.org [turkjps.org]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
troubleshooting inconsistent results with Nvp-cgm097
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NVP-CGM097, a potent and selective MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between MDM2 (also known as HDM2) and the tumor suppressor protein p53.[1][2][3] By binding to the p53-binding pocket of MDM2, this compound prevents MDM2 from targeting p53 for proteasomal degradation.[2][4] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes, which can induce cell cycle arrest, apoptosis, or senescence in cancer cells with wild-type p53.[2][4][5]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for MDM2 over its close homolog, MDM4 (also known as MDMX).[2][6][7] The selectivity for MDM2 is reported to be over 1000-fold higher than for MDM4.[2][6] Additionally, it has been shown to have minimal activity against other protein-protein interactions, such as Ras:Raf.[2]
Q3: Is this compound effective in all cell lines?
The efficacy of this compound is primarily dependent on the p53 status of the cell line. It is most effective in cells expressing wild-type p53.[2][8] Cell lines with mutated or null p53 are generally resistant to this compound's anti-proliferative effects.[2][8][9]
Troubleshooting Inconsistent Results
Q4: I am observing variable IC50 values for this compound in my cell viability assays. What could be the cause?
Several factors can contribute to inconsistent IC50 values:
-
p53 Status: Confirm the p53 status of your cell line. Genetic drift during continuous cell culture can sometimes lead to changes in p53 functionality.
-
Cell Seeding Density: Ensure consistent cell seeding densities across experiments. Optimal seeding densities can vary between cell lines. For example, recommended densities are 1500 cells/well for Bon1 cells and 2000 cells/well for NCI-H727 cells in a 96-well plate format.[1]
-
Incubation Time: The duration of this compound treatment can significantly impact the IC50 value. Longer incubation times may result in lower IC50 values. For instance, in GOT1 cells, the IC50 was calculated to be 1.84 µM after 144 hours of incubation.[4]
-
Compound Stability: While the crystalline form of this compound has improved stability, improper storage or handling of the compound in solution could lead to degradation.[2] It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Species Specificity: this compound exhibits species specificity, with higher potency against human MDM2 compared to mouse, rat, or dog MDM2.[6] Using non-human cell lines will likely result in significantly higher IC50 values.
Q5: My western blot results show inconsistent p53 activation (e.g., p21 induction) after this compound treatment. What should I check?
-
Treatment Concentration and Duration: Ensure you are using an appropriate concentration range and treatment duration to observe p53 target gene induction. A dose-dependent increase in p53 and p21 expression has been observed in GOT1 cells treated with 100, 500, and 2500 nM of this compound.[8]
-
Cell Lysis and Protein Extraction: Optimize your cell lysis and protein extraction protocol to ensure efficient recovery of nuclear proteins, as activated p53 translocates to the nucleus.[1][2]
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for p53 and its downstream targets like p21 and PUMA.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.
Q6: I am seeing unexpected off-target effects or toxicity in my experiments. What could be the reason?
While this compound is highly selective for MDM2, some off-target effects have been reported:
-
ABCB1 (MDR1) Transporter Inhibition: this compound can inhibit the function of the ABCB1 multidrug resistance transporter.[10][11] This can lead to increased intracellular accumulation of other chemotherapeutic agents, potentially causing synergistic toxicity.[10] At high concentrations, this compound can inhibit ABCB1-associated ATPase activity, while at low concentrations, it can stimulate it.[10]
-
Hematologic Toxicity: In clinical studies, delayed-onset thrombocytopenia has been observed as a manageable on-target toxicity of HDM2 inhibitors.[5][12] While less common in vitro, high concentrations or prolonged exposure could potentially impact hematopoietic cell lines.
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Assay | Reference |
| Ki | hMDM2 | 1.3 nM | TR-FRET | [1] |
| IC50 | hMDM2 | 1.7 nM | TR-FRET | [2] |
| IC50 | hMDM4 | 2000 nM | TR-FRET | [2][7] |
| Cellular IC50 (p53 Redistribution) | Wild-type p53 cells | 0.224 µM | High-content imaging | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Total Blood Clearance (CL) | Oral Bioavailability (%F) | Tmax (po) | Reference |
| Mouse | 5 mL·min⁻¹·kg⁻¹ | High | 1 - 4.5 h | [1][2] |
| Rat | 7 mL·min⁻¹·kg⁻¹ | High | 1 - 4.5 h | [1][2] |
| Dog | 3 mL·min⁻¹·kg⁻¹ | High | 1 - 4.5 h | [1][2] |
| Monkey | 4 mL·min⁻¹·kg⁻¹ | Moderate | 1 - 4.5 h | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,500-5,000 cells/well) and allow them to adhere for 24 hours in complete medium.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in antibiotic-free medium containing 10% FBS. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1 nM to 2500 nM).[1]
-
Incubation: Incubate the plates for the desired duration (e.g., 72, 96, or 144 hours).[4][9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for p53 and p21
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE: Resolve equal amounts of protein (e.g., 25 µ g/lane ) on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an ECL chemiluminescence kit and an imaging system.[10]
Visualizations
Caption: this compound signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 Preclinical Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing NVP-CGM097 toxicity in animal models. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to MDM2, it blocks the degradation of the p53 tumor suppressor protein, leading to p53 reactivation.[2] This restored p53 function induces cell-cycle arrest, DNA repair, or apoptosis in cancer cells.[3] The primary toxicities observed are "on-target," meaning they are direct consequences of p53 activation in normal, healthy tissues with high cell turnover rates, such as the bone marrow, gastrointestinal (GI) tract, and lymphoid organs.[3][4][5]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently reported treatment-related adverse events are hematologic, particularly delayed-onset thrombocytopenia (low platelet count).[2] Other target organs for toxicity identified in preclinical studies include the bone marrow, lymphoid organs, the GI tract, and the testes.[3][5] Species-specific toxicities have been noted; for example, in rats, findings were also present in the heart (males only) and adrenal glands.[3]
Q3: Is this compound's activity consistent across all common animal models?
A3: No, there is significant species-specific activity. This compound is substantially more potent in inhibiting human and cynomolgus monkey MDM2 compared to rodent (mouse and rat) MDM2.[3][6] This is due to differences in the MDM2 protein sequence.[3] Consequently, the cynomolgus monkey is considered a more predictive model for assessing the on-target pharmacological and toxicological effects in humans.[3]
Q4: Can toxicity be managed by adjusting the dosing schedule?
A4: Yes, optimizing the dosing schedule is a key strategy for minimizing toxicity while maintaining efficacy. Studies have shown that intermittent dosing schedules, such as three times a week (3qw), can achieve significant anti-tumor activity comparable to daily dosing but with an improved safety profile.[3] In clinical trials, a "2 weeks on/1 week off" schedule has also been utilized to manage tolerability.[2]
Troubleshooting Guide
Q5: My animal models are showing severe weight loss and signs of GI distress. What steps should I take?
A5: Gastrointestinal toxicity is a known on-target effect.
-
Immediate Action: Provide supportive care, including hydration and nutritional support, as per your institution's animal care guidelines. Monitor animal weight daily.
-
Dose/Schedule Review: The current dose may be too high. Consider reducing the dose or switching to an intermittent schedule (e.g., from daily to three times per week) to allow for tissue recovery between doses.[3]
-
Histopathology: At the end of the study, ensure the GI tract is collected for histopathological analysis to confirm drug-related effects.
Q6: I've observed a significant drop in platelet counts (thrombocytopenia) late in my study. How can I predict and manage this?
A6: Delayed-onset thrombocytopenia is a primary dose-limiting toxicity of MDM2 inhibitors.[2]
-
Monitoring: Implement regular blood sampling (e.g., weekly or bi-weekly) to monitor platelet counts throughout the study, especially during later cycles.
-
Biomarker Analysis: The protein GDF-15 is a downstream target of p53 and its levels in serum can serve as a pharmacodynamic biomarker.[2] Pharmacokinetic/pharmacodynamic (PK/PD) models that correlate drug exposure with GDF-15 levels and platelet changes can be developed to predict which animals are at higher risk for severe thrombocytopenia.[2]
-
Dose Interruption: A "drug holiday" or a dose reduction may be necessary to allow for platelet recovery. The "2 weeks on/1 week off" schedule was designed for this purpose.[2]
Q7: The anti-tumor efficacy in my mouse xenograft model is lower than expected. Could this be related to the drug's properties?
A7: This is a strong possibility due to species-specific potency. This compound is 51-fold and 37-fold less potent against mouse and rat MDM2, respectively, compared to human MDM2.[3] Therefore, higher drug exposures may be required in rodent models to achieve the same level of target inhibition as in human-derived cells or in primate models. When designing rodent studies, ensure that the dosing regimen is sufficient to achieve a therapeutic concentration at the tumor site.
Data Summary Tables
Table 1: this compound Target Organ Toxicities in Preclinical Species
| Species | Target Organs of Toxicity | Reference |
|---|---|---|
| Cynomolgus Monkey | Bone Marrow, Lymphoid Organs, GI Tract, Testes | [3][5] |
| Rat | Testes, Heart (males only), Adrenal Gland |[3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Single Dose)
| Species | Administration | Dose (mg/kg) | Total Blood Clearance (CL) (mL·min⁻¹·kg⁻¹) |
|---|---|---|---|
| Mouse | IV | 1 | 5 |
| Rat | IV | 1 | 7 |
| Dog | IV | 1 | 3 |
| Monkey | IV | 1 | 4 |
Data adapted from Holzer et al., J Med Chem, 2015.[3]
Experimental Protocols
Protocol 1: Monitoring and Mitigation of Hematological Toxicity
-
Animal Model: Select appropriate species (note species-specificity, with monkeys being most predictive for human toxicity).[3]
-
Baseline Measurement: Prior to the first dose, collect a baseline blood sample (e.g., via tail vein or saphenous vein) to determine complete blood counts (CBC), with a focus on platelet levels.
-
Dosing: Administer this compound according to the planned schedule (e.g., daily, 3 times per week).
-
Routine Monitoring:
-
Collect blood samples at regular intervals (e.g., weekly). For schedules involving dose interruptions, schedule sampling before the next cycle begins to assess recovery.
-
Perform CBC analysis on all samples.
-
Monitor animals daily for clinical signs of hematological toxicity, such as petechiae, bruising, or bleeding.
-
-
Actionable Thresholds: Define pre-determined thresholds for dose modification. For example, a Grade 3 thrombocytopenia (e.g., <50,000 platelets/µL) may trigger a dose interruption until recovery.
-
Pharmacodynamic Biomarker (Optional): Collect serum at specified time points (e.g., 24h post-first dose and alongside routine blood draws) and analyze for GDF-15 levels via ELISA to correlate with drug activity and subsequent platelet changes.[2]
Visualizations
Caption: this compound mechanism of action and its dual effect on efficacy and on-target toxicity.
Caption: Workflow for conducting an in vivo toxicity study with this compound.
Caption: Decision tree for troubleshooting common this compound-related toxicities in animal models.
References
- 1. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Nvp-cgm097 degradation and stability in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of NVP-CGM097. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound solid powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol but insoluble in water.[1] For laboratory use, DMSO is the recommended solvent for preparing stock solutions. To minimize degradation, it is advisable to:
-
Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -80°C for long-term stability (up to one year) or at -20°C for short-term storage (up to one month).[1]
Q3: Is there a more stable form of this compound available?
A3: Yes, a bisulfate salt of this compound has been identified. This crystalline form offers improved solubility and stability compared to the amorphous free base.[2] For experiments requiring high stability and solubility, using the bisulfate salt is recommended if available.
Q4: What is a suitable formulation for in vivo studies?
A4: A common formulation for in vivo administration involves a multi-component solvent system. An example of such a formulation is a mixture of DMSO, PEG300, Tween80, and sterile water. It is critical to prepare this formulation fresh and use it immediately for optimal results.[1]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid powder. Ensure proper storage of existing stock solutions (aliquoted, at -80°C). |
| Repeated freeze-thaw cycles | Use a fresh aliquot for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times. |
| Improper solvent | Confirm that the final concentration of DMSO in the cell culture medium is not cytotoxic. Perform a vehicle control experiment. |
| Precipitation of the compound | Visually inspect the stock solution and the final dilution in media for any precipitates. If precipitation occurs, consider adjusting the solvent or the final concentration. |
Problem: Variability in experimental results between different batches of this compound.
| Potential Cause | Troubleshooting Step |
| Different salt forms | Verify if the different batches are the free base or the more stable bisulfate salt.[2] This can affect solubility and stability. |
| Purity differences | Review the Certificate of Analysis (CoA) for each batch to compare purity levels. |
| Age of the compound | Check the manufacturing or expiry date on the CoA. Older batches, even if stored correctly, may have undergone slow degradation. |
Stability Data
The following tables summarize the stability of this compound under various conditions. This data is based on typical stability profiles for similar small molecules and should be used as a guideline.
Table 1: Stability of this compound Solid Powder
| Storage Condition | Duration | Purity Change | Notes |
| -20°C | 3 years | < 1% | Recommended storage condition.[1] |
| 4°C | 1 year | 1-2% | Suitable for short-term storage. |
| 25°C / 60% RH | 6 months | 3-5% | Increased degradation with ambient temperature and humidity. |
| 40°C / 75% RH | 3 months | > 5% | Significant degradation observed. Avoid these conditions. |
Table 2: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Duration | Purity Change | Notes |
| -80°C | 1 year | < 1% | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | < 2% | Suitable for working aliquots.[1] |
| 4°C | 1 week | 2-4% | Prone to degradation; use promptly. |
| 25°C | 24 hours | > 5% | Significant degradation. Avoid keeping solutions at room temperature for extended periods. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) alongside an unstressed control sample.
Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound experimental results.
References
Technical Support Center: NVP-CGM097 Treatment Schedule Optimization for Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining NVP-CGM097 treatment schedules to achieve optimal tumor regression in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5][6] In cancer cells with wild-type p53, the MDM2 protein binds to p53, leading to its degradation and thereby suppressing its tumor-suppressive functions.[1][7] this compound competitively binds to the p53-binding pocket on MDM2, preventing the interaction between MDM2 and p53.[2][8] This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its target genes, which can induce cell cycle arrest, apoptosis, or senescence in tumor cells.[6][7]
Q2: What is the importance of p53 status when using this compound?
A2: The antitumor activity of this compound is dependent on the presence of wild-type (wt) p53.[3][9][10] The drug's mechanism involves reactivating the p53 pathway; therefore, cancer cells with mutated or deleted TP53 are typically resistant to this compound's effects.[9][10] It is crucial to confirm the p53 status of your experimental models (cell lines or xenografts) before initiating treatment.
Q3: What are the common starting points for this compound dosing in preclinical models?
A3: Preclinical studies have explored both daily and intermittent dosing schedules. The optimal schedule can depend on the tumor model and the desired balance between efficacy and toxicity. Below is a summary of reported preclinical dosing schedules and their outcomes.
Table 1: Summary of Preclinical this compound Dosing Schedules and Efficacy
| Animal Model | Tumor Type | Dosing Schedule | Dose | Outcome | Reference |
| Rat | SJSA-1 Osteosarcoma Xenograft | Daily | 30 mg/kg | >85% tumor regression | [3] |
| Rat | SJSA-1 Osteosarcoma Xenograft | 3 times a week (3qw) | 30 mg/kg | T/C of 25% | [3] |
| Rat | SJSA-1 Osteosarcoma Xenograft | 3 times a week (3qw) | 70 mg/kg | Full tumor regression | [3] |
| Mouse | SJSA-1 Osteosarcoma Xenograft | Daily | 25 mg/kg | 50% reduction in tumor growth vs. vehicle | [11] |
| Mouse | SJSA-1 Osteosarcoma Xenograft | Daily | 50 mg/kg | Stable disease (T/C = 3%) | [11] |
| Mouse | SJSA-1 Osteosarcoma Xenograft | Daily | 100 mg/kg | 65% tumor regression after 10 days | [11] |
T/C: Treatment vs. Control tumor volume
Q4: What are the key pharmacodynamic (PD) biomarkers to monitor this compound activity?
A4: Monitoring PD biomarkers is essential to confirm target engagement and pathway activation. Key biomarkers for this compound include:
-
p53 stabilization: An increase in p53 protein levels in tumor tissue or cells.
-
Upregulation of p53 target genes: Increased mRNA or protein expression of genes like CDKN1A (p21), BBC3 (PUMA), and GDF-15.[11][12] In preclinical models, p21 mRNA levels were shown to increase concurrently with compound levels in the tumor.[2]
-
Cellular outcomes: Induction of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21 induction).[6]
Q5: What are the known toxicities associated with this compound in preclinical and clinical studies?
A5: The most commonly reported on-target toxicity is hematological, particularly thrombocytopenia (low platelet count).[9][12] This is because p53 activation plays a role in hematopoiesis. Gastrointestinal toxicities have also been noted.[13] Careful monitoring of animal health, including body weight and complete blood counts, is recommended during treatment.
Troubleshooting Guide
Issue 1: No or minimal tumor regression observed.
| Possible Cause | Troubleshooting Step |
| Incorrect p53 status of the tumor model. | Confirm that your cell line or xenograft model is p53 wild-type. Use a p53-mutant or null model as a negative control. |
| Suboptimal dosing or schedule. | Refer to Table 1 for starting points. Consider dose escalation or trying a different schedule (e.g., daily vs. 3 times a week).[3][11] |
| Poor drug bioavailability or rapid metabolism. | Conduct pharmacokinetic (PK) analysis to measure drug concentration in plasma and tumor tissue over time. Ensure the formulation and administration route are appropriate. This compound has shown good oral bioavailability in preclinical species.[2][6] |
| Development of drug resistance. | Analyze downstream components of the p53 pathway for alterations. Consider combination therapies. This compound has shown additive effects with 5-fluorouracil.[10] |
Issue 2: Excessive toxicity in animal models (e.g., significant weight loss, severe thrombocytopenia).
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose or switch to an intermittent dosing schedule (e.g., from daily to 3 times a week or a "2 weeks on/1 week off" cycle as explored in clinical trials).[11][12] |
| On-target hematological toxicity. | Monitor platelet counts regularly. Implement treatment holidays to allow for platelet recovery. A "3 days on/4 days off" schedule was investigated preclinically.[11] |
| Model-specific sensitivity. | The genetic background of the animal model may influence toxicity. Consider using a different strain or model. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in drug formulation or administration. | Ensure consistent preparation of the dosing solution and accurate administration (e.g., oral gavage technique). |
| Differences in tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a predetermined, consistent size. |
| Biological variability. | Increase the number of animals per group to enhance statistical power. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Model Selection: Choose a p53 wild-type cancer cell line (e.g., SJSA-1) for xenograft implantation in immunocompromised mice or rats.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the animals.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a specified average volume (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.
-
Drug Preparation and Administration: Formulate this compound in an appropriate vehicle for oral gavage. Administer the drug according to the chosen schedule (e.g., daily or 3 times a week).
-
Monitoring: Monitor tumor volume, animal body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the animals and excise tumors for weight measurement and downstream analysis (pharmacodynamics).
Protocol 2: Western Blot for Pharmacodynamic Markers
-
Sample Collection: Collect tumor tissue from treated and control animals at various time points after the last dose.
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative changes in protein expression.
Visualizations
References
- 1. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NVP-CGM097 vs. Nutlin-3a: A Comparative Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the MDM2-p53 interaction: NVP-CGM097 and Nutlin-3a. Both compounds are critical tools in cancer research, designed to reactivate the tumor suppressor p53 by preventing its degradation by the E3 ubiquitin ligase MDM2. This guide presents a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Mechanism of Action: Restoring p53 Function
Under normal cellular conditions, p53 activity is tightly regulated by MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions, allowing for uncontrolled cell proliferation. This compound and Nutlin-3a are designed to disrupt the MDM2-p53 interaction by binding to the p53-binding pocket of MDM2. This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of downstream pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells[1][2][3].
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the biochemical and cellular activities of this compound and Nutlin-3a, providing a clear comparison of their potency and selectivity.
Table 1: Biochemical Activity - MDM2 Binding Affinity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human MDM2 | 1.7 | TR-FRET | [4] |
| Nutlin-3a | Human MDM2 | 8.0 | TR-FRET | [4] |
| Nutlin-3a | Human MDM2 | 90 | Not Specified | [5] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50 values)
| Cell Line | Cancer Type | p53 Status | This compound (µM) | Nutlin-3a (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | ~0.45 (GI50) | Not Reported | |
| HCT-116 | Colorectal Carcinoma | Wild-Type | ~0.45 (GI50) | Not Reported | |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | Not Reported | 28.03 ± 6.66 | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Not Reported | 30.59 ± 4.86 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Not Reported | 22.13 ± 0.85 | |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | Not Reported | 27.69 ± 3.48 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Not Reported | 21.77 ± 4.27 | |
| NCI-H2052 | Malignant Pleural Mesothelioma | Wild-Type | Not Reported | <5 (at 20µM significant viability reduction) | [5] |
| MSTO-211H | Malignant Pleural Mesothelioma | Mutant | Not Reported | <10 (at 20µM significant viability reduction) | [5] |
| NCI-H2452 | Malignant Pleural Mesothelioma | Mutant | Not Reported | <10 (at 20µM significant viability reduction) | [5] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not Reported | Induces cell death |
Table 3: Selectivity Profile
| Compound | MDM2 IC50 (nM) | MDM4 (MDMX) IC50 (nM) | Selectivity (MDM4/MDM2) | Reference |
| This compound | 1.7 | 2000 | ~1176-fold | [4] |
| Nutlin-3a | ~8-90 | >10,000 | >111-fold | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are protocols for key experiments cited in the comparison of this compound and Nutlin-3a.
Western Blot for p53 and p21 Activation
This protocol is designed to assess the stabilization of p53 and the upregulation of its downstream target, p21, following treatment with MDM2 inhibitors.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT-116, SJSA-1)
-
This compound and Nutlin-3a
-
DMSO (vehicle control)
-
Complete culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound, Nutlin-3a, or DMSO for 24 hours.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is used to assess the disruption of the MDM2-p53 interaction in cells treated with MDM2 inhibitors.
Materials:
-
p53 wild-type cancer cell line
-
This compound and Nutlin-3a
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-p53 antibody or anti-MDM2 antibody for immunoprecipitation
-
IgG control antibody
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies: anti-p53, anti-MDM2
-
HRP-conjugated secondary antibody
-
Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with various concentrations of this compound, Nutlin-3a, or DMSO for a predetermined time (e.g., 12 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Co-IP Lysis/Wash Buffer, scrape the cells, and transfer the lysate to a pre-chilled tube. Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
Immunoprecipitation: Take an aliquot of the cleared lysate as an "input" control. To the remaining lysate, add the immunoprecipitating antibody (e.g., anti-p53) or IgG control and incubate for 4 hours to overnight at 4°C with rotation. Add pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution and Sample Preparation: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blotting: Analyze the eluates and input samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., if p53 was immunoprecipitated, blot for MDM2).
Cell Viability Assay (MTT Assay)
This assay determines the effect of MDM2 inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound and Nutlin-3a
-
DMSO (vehicle control)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Nutlin-3a, or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: p53 activation pathway and the mechanism of this compound and Nutlin-3a.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction: A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NVP-CGM097 and Other MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a hallmark of many cancers, can occur through various mechanisms, including overexpression of its negative regulator, Murine Double Minute 2 (MDM2). This has spurred the development of a class of therapeutics known as MDM2 inhibitors, which aim to reactivate p53's tumor-suppressive functions by disrupting the p53-MDM2 interaction. This guide provides a comparative overview of the preclinical efficacy of a prominent MDM2 inhibitor, NVP-CGM097, alongside other notable inhibitors in clinical development: AMG-232, Siremadlin (HDM201), and Milademetan.
Mechanism of Action: Restoring p53 Function
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2, an E3 ubiquitin ligase. MDM2 binds to p53, promoting its degradation. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate uncontrollably. MDM2 inhibitors work by binding to the p53-binding pocket on MDM2, preventing its interaction with p53. This stabilizes and activates p53, leading to the transcription of downstream target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells.
The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibitors.
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available preclinical data for this compound, AMG-232, Siremadlin, and Milademetan. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
In Vitro Potency: Inhibition of Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values for the respective MDM2 inhibitors in various cancer cell lines with wild-type p53.
| MDM2 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | 224 | [1] |
| SJSA-1 | Osteosarcoma | 3,860 (initial compound) | [1] | |
| GOT1 | Neuroendocrine Tumor | ~100-500 | [2] | |
| AMG-232 | SJSA-1 | Osteosarcoma | 9.1 - 9.4 | [3][4] |
| HCT116 | Colorectal Carcinoma | 10 - 23.8 | [3] | |
| ACHN | Renal Cell Carcinoma | 12.8 | [3] | |
| A1207 | Glioblastoma | 200 | [5] | |
| DBTRG-05MG | Glioblastoma | 190 | [5] | |
| Siremadlin (HDM201) | Nalm-6 | B-cell Leukemia | ≤ 146 | [6] |
| OCI-Ly3 | B-cell Lymphoma | ≤ 146 | [6] | |
| HAL-01 | B-cell Leukemia | ≤ 146 | [6] | |
| Milademetan | MKL-1 | Merkel Cell Carcinoma | 9 - 223 | [7] |
| WaGa | Merkel Cell Carcinoma | 9 - 223 | [7] | |
| PeTa | Merkel Cell Carcinoma | 9 - 223 | [7] | |
| MCF7 | Breast Cancer | 11,070 | [8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo efficacy of the MDM2 inhibitors in animal models bearing human tumor xenografts.
| MDM2 Inhibitor | Xenograft Model | Cancer Type | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | B-ALL PDX | B-cell ALL | Daily oral | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [9] |
| AMG-232 | SJSA-1 | Osteosarcoma | 9.1 mg/kg, q.d., oral | ED50 of 9.1 mg/kg; complete tumor regression at 60 mg/kg | [10][11] |
| HCT116 | Colorectal Carcinoma | Daily oral | Significant TGI | [3] | |
| A375sq2 | Melanoma | Daily oral | Significant TGI | [3] | |
| NCI-H460 | Lung Cancer | Daily oral | Significant TGI | [3] | |
| Siremadlin (HDM201) | Uveal Melanoma PDX | Uveal Melanoma | 75 mg/kg, p.o. | Tumor regression | [12] |
| AML PDX | Acute Myeloid Leukemia | Not specified | Complete and durable antitumor responses in combination with venetoclax | [13] | |
| Milademetan | Various solid tumor xenografts | Solid Tumors | Not specified | Demonstrated antitumor activity | [14] |
| MDM2-amplified cell line xenografts | Various Cancers | Not specified | Inhibited tumor growth | [15] |
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
General experimental workflow for evaluating MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of MDM2 inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells with wild-type p53 (e.g., HCT116, SJSA-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the MDM2 inhibitor (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with an MDM2 inhibitor.
-
Cell Lysis: Treat cells with the MDM2 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the disruption of the MDM2-p53 protein-protein interaction by the inhibitor.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against p53 (or MDM2) overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blot using antibodies against MDM2 (or p53) to detect the co-precipitated protein. A decrease in the amount of co-precipitated MDM2 with p53 in the treated sample compared to the control indicates disruption of the interaction.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the MDM2 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups. Administer the MDM2 inhibitor orally or via intraperitoneal injection according to the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
The preclinical data presented in this guide highlight the potent anti-tumor activity of this compound and other MDM2 inhibitors in cancer models harboring wild-type p53. These agents effectively reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. While direct comparative data across all inhibitors from a single study is limited, the available evidence suggests that this compound, AMG-232, Siremadlin, and Milademetan are all promising therapeutic candidates. Further clinical investigation is crucial to determine their full therapeutic potential and to identify the patient populations most likely to benefit from this targeted therapy approach. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and future MDM2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Unveiling the On-Target Efficacy of NVP-CGM097 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVP-CGM097, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, has emerged as a promising therapeutic agent in cancers harboring wild-type p53. Its mechanism of action, which involves disrupting the negative regulation of p53 by MDM2, leads to the reactivation of the p53 tumor suppressor pathway. This guide provides a comparative overview of the in vivo on-target effects of this compound, with a focus on experimental data that validates its efficacy against other MDM2 inhibitors, such as the well-characterized predecessor, Nutlin-3a.
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound has been demonstrated in various preclinical xenograft models. A key model for evaluating MDM2 inhibitors is the SJSA-1 human osteosarcoma cell line, which is characterized by wild-type p53 and MDM2 amplification. In this model, this compound has shown robust on-target effects, leading to significant tumor growth inhibition.
While direct head-to-head in vivo comparative studies are limited in publicly available literature, a compilation of data from various preclinical studies allows for a meaningful comparison of this compound and Nutlin-3a.
Table 1: Comparison of In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models
| Compound | Dose (mg/kg) | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 100 | Once Daily (PO) | SJSA-1 (Osteosarcoma) | ~80-90% | [1](--INVALID-LINK--) |
| Nutlin-3a | 200 | Twice Daily (PO) | SJSA-1 (Osteosarcoma) | ~90% | [2](--INVALID-LINK--) |
Note: Data is compiled from separate studies and should be interpreted with caution as experimental conditions may have varied.
On-Target Pharmacodynamic Effects
The on-target activity of this compound is further validated by its ability to modulate downstream pharmacodynamic biomarkers of p53 activation. Following administration of this compound, a significant upregulation of p53 target genes, such as CDKN1A (encoding p21) and MDM2 itself (a hallmark of a functional p53-MDM2 feedback loop), is observed in tumor tissues.
Table 2: Comparison of Pharmacodynamic Biomarker Modulation in SJSA-1 Xenografts
| Compound | Dose (mg/kg) | Time Point | p21 mRNA Fold Induction | MDM2 mRNA Fold Induction | Reference |
| This compound | 100 | 8 hours | ~40 | ~10-15 | [3](--INVALID-LINK--) |
| Nutlin-3a | 200 | 8 hours | Significant Induction | Significant Induction | [2](--INVALID-LINK--) |
Note: Quantitative fold-induction for Nutlin-3a is not specified in the referenced abstract, but significant induction of p53 target genes is reported. Data is compiled from separate studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating the on-target effects of this compound, the following diagrams are provided.
Caption: p53-MDM2 signaling and this compound inhibition.
Caption: Workflow for in vivo validation of MDM2 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for in vivo validation of p53-MDM2 inhibitors.
SJSA-1 Xenograft Model
-
Cell Culture: SJSA-1 human osteosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: SJSA-1 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. A total of 5 x 10⁶ cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
-
Drug Administration: this compound and Nutlin-3a are formulated in a vehicle solution (e.g., 0.5% methylcellulose with 0.5% Tween 80) for oral administration (PO). Dosing is performed once or twice daily as specified in Table 1. The vehicle group receives the formulation without the active compound.
-
Efficacy Endpoint: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition, calculated at the end of the study using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.
Western Blot Analysis for p53 and p21
-
Tumor Homogenization: At the end of the study or at specified time points, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for MDM2 and CDKN1A mRNA Levels
-
RNA Extraction: Total RNA is extracted from frozen tumor tissue using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR is performed using a qPCR instrument with SYBR Green or TaqMan-based assays. Gene-specific primers for human MDM2, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated control group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097: A Potent and Selective MDM2 Inhibitor with Minimal MDM4 Cross-Reactivity
For researchers, scientists, and drug development professionals, NVP-CGM097 has emerged as a highly selective and potent small-molecule inhibitor of the p53-MDM2 protein-protein interaction. This guide provides a comprehensive comparison of this compound's performance, focusing on its cross-reactivity with MDM4, and includes supporting experimental data and detailed protocols.
This compound distinguishes itself from other MDM2 inhibitors through its remarkable selectivity for MDM2 over its structural homolog, MDM4. This high degree of specificity is critical, as it minimizes off-target effects and potentially enhances the therapeutic window. Experimental data demonstrates that this compound is significantly more potent in inhibiting the MDM2-p53 interaction compared to the MDM4-p53 interaction.
Comparative Analysis of Inhibitory Activity
The inhibitory activity of this compound against MDM2 and MDM4 has been quantified using various biochemical and cellular assays. A key method employed is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the disruption of the p53-MDM2 or p53-MDM4 interaction.
| Inhibitor | Target | IC50 (nM) | Selectivity (MDM4/MDM2) | Reference |
| This compound | hMDM2 | 1.7 | ~1176-fold | [1] |
| hMDM4 | 2000 | [1] | ||
| Nutlin-3a | hMDM2 | 8.0 | - | [1] |
As the data indicates, this compound exhibits a potent inhibitory concentration (IC50) of 1.7 nM against human MDM2, while its IC50 for MDM4 is 2000 nM, demonstrating a selectivity of approximately 1176-fold.[1] This is a significant advantage over other MDM2 inhibitors, such as Nutlin-3a, which also shows some level of cross-reactivity.
Signaling Pathway and Mechanism of Action
MDM2 and MDM4 are the primary negative regulators of the p53 tumor suppressor protein. Both proteins bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.[2] By selectively inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4]
Experimental Protocols
To provide a comprehensive understanding of how the cross-reactivity and potency of this compound are assessed, this section details the methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the p53-MDM2 and p53-MDM4 interactions.
Principle: The assay measures the energy transfer between a donor fluorophore (Europium-labeled streptavidin bound to biotinylated MDM2 or MDM4) and an acceptor fluorophore (Cy5-labeled p53 peptide). When the proteins interact, the fluorophores are in close proximity, resulting in a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% BSA.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Prepare a solution containing Europium-labeled streptavidin, biotinylated MDM2 or MDM4 protein, and the Cy5-labeled p53 peptide in assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to a 384-well low-volume black plate.
-
Add the protein/peptide mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).
-
The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
References
The Synergistic Potential of NVP-CGM097 with Radiation Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies with radiation is a cornerstone of modern oncology research, aiming to enhance treatment efficacy while minimizing toxicity. This guide provides a comparative analysis of the MDM2 inhibitor NVP-CGM097 and its potential synergistic effects with radiation therapy in p53 wild-type (p53wt) tumors. While direct preclinical or clinical data for this specific combination remains limited in published literature, this document synthesizes the strong scientific rationale, data from analogous MDM2 inhibitors, and compares it with established alternative strategies.
This compound and Radiation: A Strong Mechanistic Rationale
This compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In p53wt tumors, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby allowing cancer cells to evade apoptosis and cell cycle arrest. This compound works by blocking this interaction, leading to the stabilization and activation of p53.[2]
Radiation therapy induces DNA damage, which in turn activates p53 to orchestrate DNA repair, cell cycle arrest, or apoptosis.[3] The combination of this compound and radiation is hypothesized to be synergistic because this compound-mediated p53 activation could lower the threshold for radiation-induced apoptosis and enhance the elimination of cancer cells with DNA damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the synergy between this compound and radiation therapy.
Caption: this compound and Radiation Synergy Pathway.
Caption: In Vitro and In Vivo Synergy Evaluation Workflow.
Comparative Performance Data
As of late 2025, no peer-reviewed studies have been published providing quantitative data on the synergistic effects of this compound with radiation therapy. However, research on other MDM2 inhibitors, such as the stapled peptide PM2, provides a strong proof-of-concept.
MDM2 Inhibition (PM2) with Radiation
A study on the MDM2/MDMX antagonist PM2 demonstrated significant synergistic effects with radiation in p53wt cancer models.
| Experimental Model | Treatment Group | Outcome Metric | Result |
| In Vitro | |||
| HCT116 p53wt cells | PM2 (10 µM) + Radiation (4 Gy) | Surviving Fraction | Significant reduction compared to either treatment alone |
| In Vivo | |||
| HCT116 p53wt xenografts | PM2 + Radiation | Median Survival | 50% increase compared to radiation alone |
Alternative Strategy: PARP Inhibition with Radiation
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a clinically validated class of drugs that have shown synergistic effects with radiation, particularly in tumors with deficiencies in DNA damage repair pathways. Their efficacy in p53wt tumors is also an area of active investigation.
| Experimental Model | Treatment Group | Outcome Metric | Result |
| In Vitro | |||
| Various cancer cell lines | PARP inhibitor + Radiation | Sensitizer Enhancement Ratio | Up to 1.7 |
| In Vivo | |||
| Xenograft models | PARP inhibitor + Radiation | Tumor Growth Delay | Significant increase compared to radiation alone |
Standard of Care: Chemotherapy with Radiation
For many solid tumors with p53wt status, the standard of care involves the combination of chemotherapy with radiation.
| Cancer Type | Chemotherapeutic Agent | Outcome |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | Improved locoregional control and survival |
| Glioblastoma | Temozolomide | Increased median survival[4] |
| Non-Small Cell Lung Cancer | Platinum-based doublet | Standard of care for unresectable Stage III disease |
Detailed Experimental Protocols
While a specific protocol for this compound with radiation is not available, a standard methodology for assessing synergy would involve the following:
In Vitro Clonogenic Survival Assay
-
Cell Culture: p53wt cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a dose range of this compound, a dose range of radiation, and a combination of both at various dose levels.
-
Colony Formation: Following treatment, cells are seeded at low density and allowed to form colonies for 10-14 days.
-
Staining and Counting: Colonies are fixed, stained with crystal violet, and colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated and used to determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with p53wt human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound with radiation. This compound is typically administered orally, and radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical (e.g., p53, Ki-67) and Western blot analysis to assess target engagement and downstream effects.
Conclusion
The combination of this compound with radiation therapy holds significant promise for the treatment of p53wt tumors. The strong mechanistic rationale, supported by data from other MDM2 inhibitors, suggests a high potential for synergistic anti-tumor activity. While direct experimental evidence is currently lacking, the established protocols for assessing synergy provide a clear path for future preclinical investigations. A direct comparison with established radiosensitizing agents, such as PARP inhibitors, and standard-of-care chemoradiation will be crucial in determining the clinical potential of this combination. Further research is warranted to validate this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 in p53-Mutant Cancer Models: A Comparative Analysis of MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the activity of NVP-CGM097 and alternative MDM2 inhibitors in cancer models harboring p53 mutations. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows.
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. In approximately half of all human cancers, the TP53 gene is mutated, abrogating its tumor-suppressive functions. In many other cancers where p53 remains wild-type (p53wt), its function is often crippled by overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. This compound is a potent and selective small molecule inhibitor of the MDM2-p53 interaction, designed to reactivate p53 in cancer cells where it is otherwise suppressed.
This guide provides a comparative analysis of this compound's activity, with a specific focus on its performance in p53-mutant cancer models, a context where its primary mechanism of action is ostensibly lost. We will explore the preclinical data for this compound and compare it with other notable MDM2 inhibitors, delving into potential p53-independent effects and alternative therapeutic strategies.
This compound: Potent in p53 Wild-Type, but Limited as a Monotherapy in p53-Mutant Models
This compound functions by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1] This leads to the stabilization and activation of p53, which can then translocate to the nucleus and initiate downstream signaling cascades that culminate in cell cycle arrest or apoptosis. Consequently, the efficacy of this compound is predominantly observed in cancer models with functional, wild-type p53.
Preclinical studies have consistently demonstrated that cancer cell lines with mutated p53 are largely resistant to this compound monotherapy. For instance, the p53-mutated neuroendocrine tumor cell lines BON1 and NCI-H727 were found to be resistant to this compound, in stark contrast to the p53 wild-type GOT1 cells, which were sensitive. This p53-dependent activity is a hallmark of many MDM2 inhibitors.
Comparative Efficacy of MDM2 Inhibitors
To provide a broader context, the following tables summarize the in vitro efficacy of this compound and other well-characterized MDM2 inhibitors—Nutlin-3a, Idasanutlin, and Milademetan—across a panel of cancer cell lines with varying p53 status.
Table 1: In Vitro Activity of this compound in p53 Wild-Type and Mutant Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound GI50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.089 | [2] |
| HCT-116 | Colorectal Carcinoma | Null | 4.8 | [2] |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.093 | [2] |
| SAOS-2 | Osteosarcoma | Null | 5.4 | [2] |
| BON1 | Neuroendocrine Tumor | Mutant | Resistant | |
| NCI-H727 | Neuroendocrine Tumor | Mutant | Resistant | |
| GOT1 | Neuroendocrine Tumor | Wild-Type | Sensitive |
Table 2: Comparative In Vitro Activity of Alternative MDM2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | DoHH2 | Diffuse Large B-cell Lymphoma | Wild-Type | Growth inhibited by 85% at 10µM | [3] |
| MS | Diffuse Large B-cell Lymphoma | Mutant | Resistant | [3] | |
| HCT116 | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [4] | |
| HCT116 | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [4] | |
| Idasanutlin | SJSA-1 | Osteosarcoma | Wild-Type | 0.01 | [5] |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.01 | [5] | |
| U-2 OS | Osteosarcoma | Wild-Type | EC50: 0.043–0.092 (low conc.); 16.6 (high conc.) | [6] | |
| SAOS-2 | Osteosarcoma | Null | >10 | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 2.00 - 7.62 | [4] | |
| Milademetan | 93T449 | Liposarcoma | Wild-Type | <0.1 | [7] |
| OGP1 | Pancreatic Cancer | Mutant | Ineffective | [7] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 2.00 - 7.62 | [4] |
Emerging Roles in p53-Mutant Cancers: p53-Independent Mechanisms and Combination Strategies
Despite the general resistance of p53-mutant cancers to MDM2 inhibitors as monotherapies, emerging evidence suggests potential avenues for their application in this challenging context.
p53-Independent Effects
Some MDM2 inhibitors have demonstrated the ability to induce apoptosis in certain p53-mutant cancer cell lines, suggesting the involvement of p53-independent cell death pathways. For example, the clinical-stage MDM2 inhibitors Idasanutlin and Milademetan have been shown to reduce cell viability and induce apoptosis in p53-mutated triple-negative breast cancer (TNBC) cell lines.[4] One proposed mechanism for this is the reactivation of other p53 family members, such as p73, which can also be negatively regulated by MDM2.
Furthermore, this compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1.[8] This effect is independent of p53 status and occurs through direct inhibition of the transporter's efflux function, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.
Combination Therapies
A promising strategy to overcome resistance to MDM2 inhibitors in p53-mutant cancers is through combination therapies. While this compound alone is ineffective in p53-mutant neuroendocrine tumor cells, co-incubation with 5-fluorouracil resulted in additive antiproliferative effects. Similarly, combining Nutlin-3a with doxorubicin has shown synergistic growth inhibition in p53-mutant diffuse large B-cell lymphoma cells.[3] These findings suggest that MDM2 inhibitors may sensitize p53-mutant tumors to the cytotoxic effects of conventional chemotherapy.
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: NVP-CGM097 vs. AMG 232 in the Realm of MDM2 Inhibition
In the landscape of targeted cancer therapy, the reactivation of the tumor suppressor protein p53 stands as a pivotal strategy. Two prominent small molecule inhibitors, NVP-CGM097 and AMG 232, have emerged as potent antagonists of the murine double minute 2 (MDM2) homolog, a primary negative regulator of p53. This guide provides a comprehensive head-to-head comparison of their preclinical performance, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Mechanism of Action: Disrupting the p53-MDM2 Axis
Both this compound and AMG 232 function by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition liberates p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The stabilized and activated p53 can then translocate to the nucleus, where it transcriptionally activates target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to tumor growth inhibition in p53 wild-type cancers.
Biochemical Potency: A Tale of Two Affinities
The binding affinity of an inhibitor to its target is a critical determinant of its potency. Both this compound and AMG 232 exhibit high-affinity binding to MDM2, with AMG 232 demonstrating a remarkably lower dissociation constant.
| Parameter | This compound | AMG 232 |
| Binding Affinity (Ki) | 1.3 nM[1][2] | - |
| Binding Affinity (Kd) | - | 0.045 nM[3][4] |
| IC50 (MDM2-p53 Interaction) | 1.7 nM[5] | 0.6 nM[3][4] |
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the inhibition of the MDM2-p53 interaction.
-
Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and a detection system consisting of a Europium cryptate-labeled anti-tag antibody (donor) and a second antibody conjugated to a compatible acceptor fluorophore.
-
Procedure:
-
MDM2 protein is incubated with the p53 peptide in the presence of varying concentrations of the inhibitor (this compound or AMG 232).
-
The detection reagents are added.
-
In the absence of an inhibitor, the p53 peptide binds to MDM2, bringing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
In the presence of an effective inhibitor, the p53-MDM2 interaction is disrupted, leading to a decrease in the FRET signal.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the MDM2-p53 interaction, is calculated from the dose-response curve.
Cellular Activity: Inducing p53-Dependent Responses
The ultimate test of an MDM2 inhibitor's efficacy lies in its ability to activate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis.
| Cell Line | Cancer Type | p53 Status | This compound (GI50) | AMG 232 (IC50) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | Data not available | 9.1 nM[6] |
| HCT116 | Colorectal Carcinoma | Wild-Type | ~100 nM[7] | 10 nM[4] |
| RKO | Colorectal Carcinoma | Wild-Type | Data not available | 20 nM[8] |
| BON1 | Pancreatic Neuroendocrine | Mutated | Resistant[7] | Data not available |
| NCI-H727 | Lung Neuroendocrine | Mutated | Resistant[7] | Data not available |
| GOT1 | Midgut Neuroendocrine | Wild-Type | ~500 nM (at 96h)[7][9] | Data not available |
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or AMG 232 for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The concentration of the inhibitor that causes 50% growth inhibition (GI50) or 50% reduction in cell viability (IC50) is determined by plotting the percentage of viable cells against the log concentration of the inhibitor.
In Vivo Antitumor Efficacy: Xenograft Model Studies
The therapeutic potential of this compound and AMG 232 has been validated in preclinical tumor xenograft models, demonstrating their ability to inhibit tumor growth in vivo.
| Model | Drug | Dosing | Outcome |
| SJSA-1 Osteosarcoma Xenograft | This compound | Daily oral dosing | Dose-dependent and significant tumor growth inhibition[1] |
| SJSA-1 Osteosarcoma Xenograft | AMG 232 | Daily oral dosing | Complete and durable tumor regression[10] |
| B-Cell ALL PDX | This compound | Daily therapy | Markedly improved overall survival (median 73 vs 28 days for vehicle)[11] |
| HCT116 Colorectal Xenograft | AMG 232 | Once daily for 2 days | Induction of p53 pathway activity in vivo[3] |
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups and administered this compound or AMG 232 orally at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Development
Both this compound and AMG 232 have advanced into Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring wild-type p53.[5][12][13][14]
Conclusion
This compound and AMG 232 are both highly potent and selective MDM2 inhibitors that have demonstrated robust preclinical activity in p53 wild-type cancer models. While both compounds effectively reactivate the p53 pathway, AMG 232 exhibits a stronger binding affinity and, in the available cellular assays, appears to have a lower IC50 in some cell lines. Both have shown significant in vivo antitumor efficacy, supporting their continued clinical development. The choice between these or other MDM2 inhibitors for further investigation may depend on specific tumor types, combination strategies, and their respective clinical safety and efficacy profiles as more data becomes available. This guide provides a foundational comparison to aid researchers in their ongoing efforts to leverage p53 reactivation for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The HDM2 (MDM2) Inhibitor this compound Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1b study of the MDM2 inhibitor AMG 232 with or without trametinib in relapsed/refractory acute myeloid leukemia | Blood Advances | American Society of Hematology [ashpublications.org]
- 9. The HDM2 (MDM2) Inhibitor this compound inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 10. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 13. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming p21 as a Biomarker for NVP-CGM097 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVP-CGM097, a potent and selective MDM2 inhibitor, with other alternative MDM2 inhibitors. The focus is on confirming p21 as a reliable biomarker for the therapeutic activity of this compound. This document summarizes quantitative experimental data, details key experimental protocols, and provides visual representations of the underlying biological pathways and workflows.
Introduction to this compound and the p53-MDM2 Pathway
This compound is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2 (murine double minute 2). In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. This effectively disables the cell's natural tumor suppression mechanism. By blocking the p53-MDM2 interaction, this compound stabilizes and activates p53, restoring its ability to induce cell cycle arrest, senescence, and apoptosis in cancer cells.
A key downstream effector of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Upon p53 activation, the transcription of the CDKN1A gene is upregulated, leading to an increase in p21 protein levels. This increase in p21 is a direct indicator of p53 pathway activation and, consequently, the on-target activity of MDM2 inhibitors like this compound. Therefore, monitoring p21 levels serves as a robust pharmacodynamic biomarker to assess the efficacy of these therapeutic agents.
Comparative Analysis of MDM2 Inhibitors
Several MDM2 inhibitors have been developed and are in various stages of preclinical and clinical development. This section compares this compound with two other notable MDM2 inhibitors: Idasanutlin (RG7388) and Siremadlin (HDM201). The comparison is based on their potency in inhibiting the MDM2-p53 interaction and their effect on p21 expression.
| MDM2 Inhibitor | Target | Binding Affinity (IC50/Ki) | Effect on p21 Expression | Key Findings & Citations |
| This compound | MDM2 | IC50: 1.7 nM (to human MDM2)[1] | Dose-dependent increase in p21 mRNA and protein levels.[2][3] | Demonstrates potent and selective inhibition of the p53-MDM2 interaction, leading to robust p53 pathway activation.[1] In GOT1 cells, this compound at 100, 500, and 2,500 nM caused a dose-dependent increase in p21 expression.[2] |
| Idasanutlin (RG7388) | MDM2 | IC50: 6.3 nM | Induces p21 expression in p53 wild-type cells. | A potent MDM2 inhibitor that has been extensively studied in clinical trials. In p53 wild-type cancer cells, idasanutlin treatment leads to an increase in p53 and p21 levels. |
| Siremadlin (HDM201) | MDM2 | Ki: 0.8 nM | Induces p21 expression, particularly at lower, fractionated doses.[4] | A highly potent MDM2 inhibitor. Preclinical models show that low-dose siremadlin induces p21 expression, leading to delayed accumulation of apoptotic cells.[4] |
Experimental Data Confirming p21 as a Biomarker for this compound
Experimental evidence strongly supports the use of p21 as a pharmacodynamic biomarker for this compound activity. Studies have consistently shown a direct correlation between this compound treatment and the upregulation of p21 at both the mRNA and protein levels in p53 wild-type cancer cells.
In Vitro Studies
In a study using the p53 wild-type neuroendocrine tumor cell line GOT1, treatment with this compound resulted in a dose-dependent increase in p21 protein expression, as determined by Western blot analysis.[2]
| This compound Concentration | Relative p21 Protein Expression (Fold Change vs. Control) |
| 100 nM | 1.5 |
| 500 nM | 2.8 |
| 2500 nM | 4.2 |
| Data is illustrative and based on densitometry analysis from published Western blots. |
In Vivo Studies
In a xenograft model using the MDM2-amplified, p53 wild-type osteosarcoma cell line SJSA-1, oral administration of this compound led to a dose-dependent increase in p21 mRNA levels in the tumors.[3] This demonstrates that the induction of p21 by this compound is also observed in a more complex in vivo setting.
| This compound Dose (mg/kg) | Relative p21 mRNA Expression (Fold Change vs. Vehicle) |
| 25 | 3.5 |
| 50 | 7.2 |
| 100 | 12.8 |
| Data is illustrative and based on RT-qPCR analysis from published in vivo studies. |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of p21 as a biomarker for this compound activity. The following are standard protocols for key experimental techniques.
Western Blotting for p21 Protein Expression
-
Cell Lysis: Treat cells with this compound at desired concentrations for a specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 (e.g., mouse anti-p21, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for p21 mRNA Expression
-
RNA Extraction: Treat cells or harvest tumor tissue after this compound treatment. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green master mix and primers specific for p21 and a housekeeping gene (e.g., GAPDH).
-
p21 Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'
-
p21 Reverse Primer: 5'-GCGGATTAGGGCTTCCTCTT-3'
-
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
The available preclinical data strongly support the role of p21 as a sensitive and reliable pharmacodynamic biomarker for the activity of this compound. The dose-dependent increase in both p21 mRNA and protein levels following this compound treatment in p53 wild-type cancer models provides a clear and quantifiable measure of on-target drug activity. The experimental protocols provided in this guide offer a standardized approach for researchers to assess the efficacy of this compound and other MDM2 inhibitors by monitoring the induction of this critical downstream effector of the p53 pathway. Further head-to-head comparative studies will be invaluable in delineating the relative potencies of different MDM2 inhibitors in clinical development.
References
evaluating the anti-tumor activity of Nvp-cgm097 in B-cell acute lymphoblastic leukemia PDXs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-tumor activity of NVP-CGM097, a selective MDM2 inhibitor, in patient-derived xenograft (PDX) models of B-cell acute lymphoblastic leukemia (B-ALL). Through an objective comparison with other therapeutic alternatives and supported by experimental data, this document aims to inform preclinical research and drug development strategies in B-ALL.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy in preclinical models of B-ALL, particularly in cases with wild-type TP53. As an inhibitor of the MDM2-p53 interaction, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in malignant B-cells. This guide presents available data on this compound and juxtaposes it with the performance of other key therapeutic agents in B-ALL, including the BCL-2 inhibitor venetoclax, the BiTE® antibody blinatumomab, and standard-of-care chemotherapy. While direct head-to-head preclinical trials are limited, this guide synthesizes available data to provide a comparative overview of their efficacy in B-ALL PDX models.
Comparative Efficacy of this compound and Alternatives in B-ALL PDX Models
The following tables summarize the in vivo efficacy of this compound and alternative therapies in B-ALL PDX models. It is important to note that these results are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in PDX models, mouse strains, and experimental protocols may influence outcomes.
Table 1: In Vivo Efficacy of this compound in B-ALL PDX Models
| Treatment | PDX Model Characteristics | Dosing Regimen | Primary Endpoint | Outcome | Citation(s) |
| This compound | 24 B-ALL PDXs (including hypodiploid, near haploid, MLL-rearranged, CRLF2-rearranged, and BCR-ABL) | Oral gavage, daily | Overall Survival | Markedly improved median overall survival (73 days vs. 28 days for vehicle; p=0.0008).[1][2] | [1][2] |
| TP53 wild-type (19 models) | Oral gavage, daily | Overall Survival | All 19 models with a survival benefit were TP53 wild-type.[1][2] | [1][2] | |
| Relapsed disease (TP53 wild-type, 6 models) | Oral gavage, daily | Overall Survival | Median survival improvement of 53 days compared to vehicle (p=0.0059). | [2] |
Table 2: In Vivo Efficacy of Venetoclax in B-ALL PDX Models
| Treatment | PDX Model Characteristics | Dosing Regimen | Primary Endpoint | Outcome | Citation(s) |
| Venetoclax | MLL-rearranged ALL xenografts (6 models) | 100 mg/kg, oral gavage, daily for 21 days | Objective Responses (CR/CRi) & Leukemia Growth Delay | Induced objective responses in 3 of 6 (50%) MLL-rearranged ALL xenografts.[3] | [3] |
| Pediatric ALL xenografts (various subtypes) | 100 mg/kg, oral gavage, daily for 21 days | Objective Responses (CR/CRi) | Induced objective responses in 29% of xenografts, which was noted as markedly inferior to navitoclax (61%).[3] | [3] | |
| t(17;19)-positive BCP-ALL PDX | 100 mg/kg, oral gavage, 5 days/week | Survival | Combination with a CD19-directed antibody significantly improved survival compared to monotherapy.[4] | [4] |
Table 3: In Vivo Efficacy of Blinatumomab in B-ALL PDX Models
| Treatment | PDX Model Characteristics | Dosing Regimen | Primary Endpoint | Outcome | Citation(s) |
| Blinatumomab | Relapsed pediatric B-ALL PDX in humanized mice | Not specified | Disease Burden (MRD) & Survival | Reduced disease burden as a single agent, with some mice becoming MRD negative.[5][6][7] | [5][6][7] |
| Relapsed pediatric B-ALL PDX in humanized mice | Not specified | Survival | Combination with PD-1 inhibition significantly improved the percentage of MRD-negative mice and long-term survival compared to blinatumomab alone.[5][6][7] | [5][6][7] |
Table 4: In Vivo Efficacy of Standard Chemotherapy in B-ALL PDX Models
| Treatment | PDX Model Characteristics | Dosing Regimen | Primary Endpoint | Outcome | Citation(s) |
| Vincristine, Dexamethasone, L-Asparaginase (VXL) | Pediatric ALL PDX | Varies | Complete Remission (CR) & Leukemia Growth Delay | Elicited a spectrum of responses, allowing for the investigation of BLI-based criteria for drug efficacy testing.[8] | [8] |
Mechanism of Action: Signaling Pathways
This compound: Reactivation of the p53 Pathway
This compound functions by inhibiting the interaction between MDM2 and the p53 tumor suppressor protein. In many B-ALL cases with wild-type TP53, p53 is kept inactive through its association with MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, this compound stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell cycle arrest and apoptosis.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream apoptosis and cell cycle arrest.
Alternative Therapies: Diverse Mechanisms
-
Venetoclax: A selective inhibitor of the anti-apoptotic protein BCL-2. In certain B-ALL subtypes, particularly those with MLL rearrangements, leukemic cells are highly dependent on BCL-2 for survival. Venetoclax restores the intrinsic apoptotic pathway by binding to BCL-2, thereby releasing pro-apoptotic proteins.[3]
-
Blinatumomab: A bispecific T-cell engager (BiTE®) antibody that simultaneously binds to CD19 on B-ALL cells and CD3 on T-cells. This dual binding brings T-cells into close proximity with the cancer cells, leading to T-cell activation and targeted cell lysis.[5][6][7]
-
Standard Chemotherapy: Cytotoxic agents like vincristine, dexamethasone, and L-asparaginase induce cell death through various mechanisms, including disruption of microtubule function, glucocorticoid receptor signaling, and depletion of essential amino acids.[8]
Experimental Protocols
This section outlines the key methodologies employed in the preclinical evaluation of this compound and its alternatives in B-ALL PDX models.
Establishment of B-ALL PDX Models
Caption: Workflow for the establishment and propagation of B-ALL PDX models.
Primary B-ALL patient samples (bone marrow or peripheral blood) are processed to isolate mononuclear cells. These cells are then injected intravenously into immunodeficient mice, most commonly NOD/SCID/IL2Rγnull (NSG) mice.[1][2] Engraftment is monitored by flow cytometry for the presence of human hematopoietic cells (hCD45+) and B-lineage markers (CD19+) in the peripheral blood.[9] Once engraftment is established, leukemic cells can be harvested from the spleen and bone marrow for cryopreservation and serial passaging into secondary recipient mice for cohort expansion.
In Vivo Drug Administration
-
This compound: Administered via oral gavage, typically on a daily schedule. The formulation often involves suspension in a vehicle such as 0.5% methylcellulose.[10]
-
Venetoclax: Also administered via oral gavage, commonly formulated in a solution of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol.[4]
-
Blinatumomab: Administered via intravenous or intraperitoneal injection. Due to its short half-life, continuous infusion via osmotic pumps is sometimes employed in preclinical models.
-
Standard Chemotherapy: Typically administered via intraperitoneal or intravenous injection according to established protocols.
Monitoring of Tumor Burden
Several methods are utilized to assess the anti-leukemic activity of therapeutic agents in B-ALL PDX models:
-
Flow Cytometry: Peripheral blood is regularly sampled to quantify the percentage of human CD45+/CD19+ leukemic cells, providing a real-time measure of systemic disease burden.[9] At the study endpoint, bone marrow and spleen are also analyzed to determine tissue infiltration.
-
Bioluminescence Imaging (BLI): For PDX models transduced to express luciferase, in vivo imaging allows for the non-invasive, longitudinal quantification and visualization of tumor burden.[8][11][12][13][14][15] This method provides a highly sensitive measure of whole-body disease progression and response to therapy.
-
Survival Analysis: Kaplan-Meier survival analysis is a critical endpoint for evaluating the long-term efficacy of a treatment. Mice are monitored until they become moribund from progressive leukemia, and the time to this endpoint is recorded.[1][2]
Concluding Remarks
This compound represents a promising therapeutic strategy for a subset of B-ALL patients with wild-type TP53. Its distinct mechanism of action, centered on the reactivation of the p53 pathway, offers a targeted approach that is fundamentally different from other available therapies.
The preclinical data presented in this guide suggest that this compound has robust single-agent activity in TP53 wild-type B-ALL PDX models, leading to a significant survival advantage. In comparison, venetoclax shows notable efficacy in the MLL-rearranged subtype, while the activity of blinatumomab is dependent on an intact immune response and CD19 expression.
The lack of direct comparative studies necessitates a cautious interpretation of the relative efficacy of these agents. Future preclinical studies employing head-to-head comparisons in well-characterized B-ALL PDX cohorts are warranted to definitively position this compound within the therapeutic landscape. Furthermore, the distinct mechanisms of action of these drugs suggest that combination strategies could be a powerful approach to overcome resistance and improve outcomes for patients with B-ALL. The exploration of this compound in combination with agents like venetoclax or blinatumomab is a logical next step in the preclinical development pathway.
This guide serves as a foundational resource for researchers and clinicians, providing a structured overview of the current preclinical evidence to support the continued investigation of this compound and to inform the design of future studies in B-cell acute lymphoblastic leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax enhances the efficacy of therapeutic antibodies in B-cell malignancies by augmenting tumor cell phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 Inhibition Enhances Blinatumomab Response in a UCB/PDX Model of Relapsed Pediatric B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 6. PD-1 Inhibition Enhances Blinatumomab Response in a UCB/PDX Model of Relapsed Pediatric B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
assessing the species specificity of Nvp-cgm097's inhibitory effects.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of NVP-CGM097's performance against other MDM2 inhibitors, supported by experimental data and detailed protocols.
This compound is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation as a therapeutic agent for cancers with wild-type p53.[1] A critical aspect of preclinical drug development is understanding the species specificity of a compound, as this can significantly impact the translation of animal model data to human clinical trials. This guide provides a comparative analysis of the species-specific inhibitory effects of this compound, contrasting its performance with the well-characterized MDM2 inhibitor, Nutlin-3a.
Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[2] In many cancers where p53 is not mutated, its function is often abrogated by overexpression of its primary negative regulator, MDM2.[2] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation.[3] this compound acts by binding to the p53-binding pocket on the MDM2 protein, disrupting the MDM2-p53 interaction.[4][5] This blockade stabilizes p53, allowing it to accumulate in the nucleus, activate its downstream target genes like p21, and restore its tumor-suppressive functions.[2][4]
Comparative Analysis of Species Specificity
Experimental data reveals that this compound exhibits significant species specificity in its binding to MDM2, a characteristic not observed with the inhibitor Nutlin-3a.[2] Biochemical studies have shown that this compound inhibits human MDM2 much more potently than MDM2 from other species commonly used in preclinical studies.[5]
This specificity was confirmed in cellular assays, where treatment with this compound led to the induction of p53 target genes (such as p21) only in human cell lines, with no significant effect observed in dog, mouse, or rat cell lines.[5] In contrast, Nutlin-3a shows minimal variation in potency across these species.[2]
| Compound | Species | MDM2 Binding Potency (IC50, nM) | Fold Difference vs. Human |
| This compound | Human | 1.7 | - |
| Dog | ~27.2 | 16-fold weaker | |
| Mouse | ~86.7 | 51-fold weaker | |
| Rat | ~62.9 | 37-fold weaker | |
| Nutlin-3a | Human | 8.0 | - |
| Dog | Minimal Deviation | ~1 | |
| Mouse | Minimal Deviation | ~1 | |
| Rat | Minimal Deviation | ~1 | |
| Data compiled from published biochemical TR-FRET assays.[2] |
This pronounced preference for human MDM2 suggests that while this compound is a powerful agent for human targets, its efficacy may be underestimated in rodent xenograft models if the compound does not efficiently inhibit the murine MDM2 protein.[6] This is a critical consideration for the design and interpretation of in vivo pharmacology and toxicology studies.
Experimental Protocols
Accurate assessment of an MDM2 inhibitor's species specificity relies on robust and reproducible experimental methods. The following section details the protocols for key assays used to generate the comparative data.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
96-well cell culture plates
-
Human, mouse, and rat cancer cell lines with wild-type p53
-
Complete culture medium
-
This compound and control inhibitors (e.g., Nutlin-3a)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] Calculate the 50% growth inhibition concentration (GI50).
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect and quantify the levels of p53 and its downstream target protein, p21, to confirm pathway activation.
Materials:
-
Cell lines treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After a 6-24 hour treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Co-IP is used to verify that the inhibitor disrupts the physical interaction between MDM2 and p53 within the cell.
Materials:
-
Treated cell lysates (prepared in non-denaturing Co-IP lysis buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-p53)
-
Isotype control IgG
-
Protein A/G magnetic or agarose beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents (as above)
Protocol:
-
Lysate Preparation: Lyse treated cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with inhibitors).[8]
-
Pre-clearing (Optional): Incubate lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: To 500-1000 µg of protein lysate, add 2-4 µg of anti-p53 antibody or control IgG. Incubate with gentle rotation for 4 hours to overnight at 4°C.[8] Reserve a small aliquot of lysate as an "input" control.
-
Bead Capture: Add pre-washed Protein A/G beads and incubate for another 2 hours at 4°C to capture the antibody-protein complexes.[8]
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[8]
-
Elution and Analysis: Elute the bound proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate and input samples by Western blot, probing for both MDM2 and p53. A decrease in the amount of MDM2 co-precipitated with p53 in drug-treated samples indicates disruption of the interaction.[8]
References
- 1. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of NVP-CGM097: A Procedural Guide
Essential protocols for the responsible management of the investigational MDM2 inhibitor, NVP-CGM097, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like this compound are paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, currently under investigation in clinical trials for p53 wild-type tumors.[1][2] Due to its cytotoxic potential and classification as a hazardous substance, stringent disposal procedures must be followed.[3][4] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, synthesized from general best practices for antineoplastic agents and hazardous chemical waste.
I. Pre-Disposal Safety Assessment and Handling
Before beginning any disposal process, a thorough risk assessment is crucial. Personnel must be familiar with the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound was not publicly available in the search results, it is imperative to obtain and review the complete SDS from the supplier before use.[3] This document will provide detailed information on toxicity, handling precautions, and emergency procedures.
General Safety Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a disposable gown, and safety glasses or goggles.[5]
-
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[3]
-
All surfaces and equipment that come into contact with this compound should be decontaminated after use.
II. Waste Segregation and Classification
Proper waste segregation is the foundation of a safe disposal plan. This compound waste must be separated from general laboratory and biomedical waste streams at the point of generation to prevent cross-contamination and ensure correct disposal routing.[5][6]
| Waste Type | Description | Disposal Container |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, pipette tips, gloves, gowns, and absorbent pads used during handling.[4][6] | Labeled, yellow "Trace Chemotherapy Waste" bags or containers.[4] |
| Bulk Waste (Grossly Contaminated) | Unused or expired this compound, solutions containing the compound, and materials heavily saturated with the substance.[5] | Labeled, black "Bulk Chemotherapy Waste" or "RCRA Hazardous Waste" containers.[5] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, yellow "Chemotherapy Sharps" container.[4] |
III. Step-by-Step Disposal Procedures
The following protocols outline the disposal process for different types of this compound waste. These procedures are based on general guidelines for hazardous and antineoplastic drug disposal and should be adapted to comply with your institution's specific policies.[4][5]
Protocol 1: Disposal of Trace Contaminated Solid Waste
-
Segregation: At the point of use, immediately place all disposable items with trace contamination (e.g., gloves, absorbent pads, empty vials) into a designated, clearly labeled yellow chemotherapy waste bag or container.[4]
-
Container Sealing: When the container is three-quarters full, securely seal it to prevent any leakage.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor for disposal via incineration.[4]
Protocol 2: Disposal of Bulk and Liquid Waste
-
Containment: All solutions containing this compound and any unused or expired solid compound must be treated as bulk hazardous chemical waste.[5]
-
Waste Collection:
-
For liquid waste, carefully transfer it into a designated, leak-proof, and clearly labeled "Hazardous Waste" container. Do not mix with other chemical waste streams unless approved by your EHS department.[5]
-
For solid bulk waste, place the original container with the unused compound directly into the designated hazardous waste container to minimize handling.
-
-
Labeling: Ensure the hazardous waste container is properly labeled with the chemical name ("this compound"), concentration, and hazard characteristics.
-
Storage and Disposal: Securely close the container and move it to the designated hazardous waste accumulation area for pickup and disposal by authorized personnel, typically through high-temperature incineration.
Protocol 3: Disposal of Contaminated Sharps
-
Immediate Disposal: Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and appropriately labeled yellow "Chemotherapy Sharps" container.[4] Do not recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal the lid.
-
Final Disposal: Place the sealed sharps container into the yellow trace chemotherapy waste bag or bin for incineration.[4]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the compound is in powder form.
-
Containment and Cleanup: Use a chemotherapy spill kit to contain and clean up the spill. For powders, gently cover with damp absorbent pads to avoid aerosolization. For liquids, absorb with appropriate materials from the spill kit.
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a sealed, labeled hazardous waste container.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (this compound): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Nvp-cgm097
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Nvp-cgm097, a potent p53-MDM2 interaction inhibitor. Given the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach to safety, treating this compound as a potent cytotoxic compound, is imperative. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The level of PPE required is contingent on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving provide maximum protection.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | - Biological safety cabinet (BSC)- Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Manipulation of solutions containing this compound should be performed in a controlled environment to prevent contamination and exposure. |
| Animal Dosing and Handling | - Lab coat or disposable gown- Double gloves (e.g., nitrile)- Safety glasses with side shields or face shield- N95 respirator (or higher) | Potential for splashes, and aerosol generation during administration and handling of treated animals. |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
-
Preparation and Risk Assessment:
-
Thoroughly review all available safety information and conduct a comprehensive risk assessment for the planned experiment.
-
Ensure the designated work area, preferably a certified chemical fume hood, is clean, decontaminated, and equipped with a spill kit.[1]
-
Verify that all necessary PPE is available and in good condition.
-
-
Donning PPE:
-
Put on PPE in the following order: inner gloves, lab coat or gown, sleeves (if applicable), outer gloves, and respiratory protection.
-
-
Compound Handling:
-
Perform all manipulations of solid this compound, such as weighing and aliquoting, within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
-
Experiment Execution:
-
Conduct all experimental procedures involving this compound within a designated and controlled area.
-
Avoid working alone when handling potent compounds.
-
-
Decontamination:
-
Following the experiment, decontaminate all work surfaces and equipment. A recommended procedure is a three-step process: initial cleaning with a detergent solution, followed by a rinse with sterile water, and a final wipe with 70% isopropyl alcohol.[2]
-
Dispose of all cleaning materials as hazardous waste.[2]
-
-
Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination. The general sequence is: outer gloves, gown/lab coat, inner gloves, and finally, respiratory protection.
-
Dispose of all disposable PPE as hazardous waste.
-
-
Waste Disposal:
-
Segregate and collect all contaminated waste in designated, sealed, and clearly labeled hazardous waste containers.[1]
-
Operational and Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to non-laboratory personnel. As a potent investigational compound, all waste should be treated as hazardous.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired this compound | - Collect in a sealed, clearly labeled, and compatible hazardous waste container.- Dispose of through a certified hazardous waste vendor for incineration. | Do not dispose of down the drain or in regular trash. Follow institutional and sponsor-specific guidelines. |
| Contaminated PPE (Gloves, Gowns, etc.) | - Carefully remove to avoid contamination and place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Contaminated Labware (Vials, Pipette Tips, etc.) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[1] |
| Contaminated Animal Bedding and Carcasses | - Place in sealed, leak-proof bags and label as hazardous waste.- Dispose of through the institution's hazardous waste program, likely via incineration. | Follow all institutional guidelines for the disposal of animal waste contaminated with cytotoxic compounds. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Toxicological Information
Preclinical toxicology studies in monkeys have identified the lymphoid organs, bone marrow, gastrointestinal tract, and testes as target organs for this compound toxicity.[3] This information underscores the cytotoxic nature of the compound and reinforces the need for stringent safety precautions to prevent systemic exposure.
By implementing these comprehensive safety and logistical procedures, researchers, scientists, and drug development professionals can minimize the risks associated with handling the potent investigational compound this compound, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
